Product packaging for 6-Propyloxane-2,4-dione(Cat. No.:CAS No. 89269-61-4)

6-Propyloxane-2,4-dione

Cat. No.: B15397796
CAS No.: 89269-61-4
M. Wt: 156.18 g/mol
InChI Key: LUFCPUJXMWNDTM-UHFFFAOYSA-N
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Description

6-Propyloxane-2,4-dione is an organic compound with the molecular formula C 8 H 12 O 3 and a molecular weight of 156.179 g/mol . It is characterized by an oxane (tetrahydro-2H-pyran) ring structure substituted with a propyl group at the 6-position and two carbonyl oxygen atoms at the 2 and 4 positions, which classifies it as a dione . This structure contributes to its physical properties, including a calculated LogP of 1.06 . The compound is identified under the CAS Registry Number 89269-61-4 . Its primary value in research is as a synthetic intermediate and building block for the development of more complex molecules. For instance, it serves as a core structure in the synthesis of hydroxydodecylidene and hydroxypentadecylidene derivatives, which are larger, more complex compounds used in specialized research . A documented synthetic route for this compound achieves a high yield of approximately 91% . Researchers utilize this compound in various chemical syntheses, where it can be used to introduce specific functional groups or structural motifs into target molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B15397796 6-Propyloxane-2,4-dione CAS No. 89269-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89269-61-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

6-propyloxane-2,4-dione

InChI

InChI=1S/C8H12O3/c1-2-3-7-4-6(9)5-8(10)11-7/h7H,2-5H2,1H3

InChI Key

LUFCPUJXMWNDTM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)CC(=O)O1

Origin of Product

United States

Foundational & Exploratory

Navigating the Chemical Landscape of 6-Propyloxane-2,4-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Chemical Structure and Properties

6-Propyloxane-2,4-dione is a heterocyclic organic compound. Its structure features a six-membered oxane (tetrahydropyran) ring, indicating the presence of an oxygen atom within the ring. The "-dione" suffix points to two ketone functional groups, located at positions 2 and 4 of the ring. A propyl group is attached at the 6th position.

While experimental data for this compound is unavailable, the table below summarizes the key physicochemical properties of a structurally related compound, 5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione, to provide an estimated profile.[1]

PropertyValue
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name 5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione
SMILES CCCC1C(C(=O)C(C(=O)O1)(C)C)CC
InChI InChI=1S/C12H20O3/c1-5-7-9-8(6-2)10(13)12(3,4)11(14)15-9/h8-9H,5-7H2,1-4H3

Synthesis and Experimental Protocols

A general synthetic route for the preparation of 6-substituted-oxane-2,4-diones can be conceptualized based on established organic chemistry principles. One plausible approach involves the condensation of a β-ketoester with an appropriate aldehyde, followed by cyclization.

A potential synthetic workflow for this compound is outlined below. This is a hypothetical pathway and would require experimental validation.

Synthesis_Workflow Reactant1 Propionaldehyde Intermediate1 Intermediate Product Reactant1->Intermediate1 Base-catalyzed condensation Reactant2 Ethyl Acetoacetate Reactant2->Intermediate1 Product This compound Intermediate1->Product Cyclization (e.g., acid catalysis) Signaling_Pathway Compound This compound Target Target Protein (e.g., Kinase, Enzyme) Compound->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Downstream1->Response Downstream2->Response

References

Synthesis of 6-Propyloxane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary and alternative synthesis pathways for 6-Propyloxane-2,4-dione, a molecule of interest in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data for key reactions, and visualizes the synthetic routes for enhanced comprehension. This compound exists in equilibrium with its tautomeric form, 5,6-dihydro-4-hydroxy-6-propyl-2H-pyran-2-one, and synthetic strategies often target the thermodynamically more stable 4-hydroxy-2-pyrone tautomer.

Primary Synthesis Pathway: Gold-Catalyzed Cyclization of an Alkynyl Ketoester

A contemporary and efficient method for the synthesis of 6-alkyl-4-hydroxy-2-pyrones involves the intramolecular cyclization of an alkynyl β-ketoester, catalyzed by a gold(I) complex. This pathway offers high yields and proceeds under mild conditions.

Experimental Protocol

Step 1: Synthesis of the Alkynyl β-Ketoester Precursor

Step 2: Gold(I)-Catalyzed Intramolecular 6-endo-dig Cyclization

The key step in this synthesis is the gold-catalyzed cyclization of the alkynyl β-ketoester.

  • Reaction Setup: A solution of the alkynyl β-ketoester in a 4:1 mixture of acetic acid and acetonitrile is prepared in a reaction vessel under an inert atmosphere.

  • Catalyst Addition: A catalytic amount of --INVALID-LINK--gold(I) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound (as its 4-hydroxy-2-pyrone tautomer).

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
Alkynyl β-ketoester--1.0-
[Au(PPh₃)]NTf₂--0.05-
This compound156.18--73[1]

Table 1: Representative quantitative data for the gold-catalyzed synthesis of a 6-alkyl-4-hydroxy-2-pyrone.[1]

Synthesis Pathway Diagram

Gold_Catalyzed_Cyclization cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Alkynyl_beta_ketoester Alkynyl β-ketoester Product This compound (4-Hydroxy-6-propyl-2H-pyran-2-one) Alkynyl_beta_ketoester->Product 6-endo-dig cyclization Catalyst [Au(PPh₃)]NTf₂ (catalyst) Catalyst->Product Solvent AcOH/MeCN (4:1) Room Temperature Solvent->Product

Caption: Gold-catalyzed intramolecular cyclization pathway.

Alternative Synthesis Pathways

Several other synthetic strategies can be employed for the preparation of this compound and its analogs. These methods provide alternative routes that may be advantageous depending on the availability of starting materials and desired scale of synthesis.

Condensation of a β-Ketoester with an Aldehyde (Knoevenagel-type Condensation)

This classical approach involves the condensation of a β-ketoester, such as ethyl acetoacetate, with an aldehyde, in this case, butanal, followed by cyclization and hydrolysis.

Knoevenagel_Condensation Ethyl_acetoacetate Ethyl Acetoacetate Intermediate Knoevenagel Adduct Ethyl_acetoacetate->Intermediate Butanal Butanal Butanal->Intermediate Product This compound Intermediate->Product Cyclization & Hydrolysis

Caption: Knoevenagel-type condensation workflow.

Reformatsky Reaction

The Reformatsky reaction can be utilized to synthesize β-hydroxy esters, which are valuable precursors for the target δ-lactone.[2][3][4][5] This reaction involves the treatment of an α-halo ester with zinc metal in the presence of a carbonyl compound.[2][3][4][5]

Reformatsky_Reaction alpha_Halo_ester α-Halo Ester beta_Hydroxy_ester β-Hydroxy Ester alpha_Halo_ester->beta_Hydroxy_ester Butanal Butanal Butanal->beta_Hydroxy_ester Zinc Zinc Zinc->beta_Hydroxy_ester Product This compound beta_Hydroxy_ester->Product Cyclization

Caption: Reformatsky reaction based synthesis.

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. The gold-catalyzed cyclization of an alkynyl β-ketoester represents a modern and efficient method, providing good yields under mild conditions. Alternative pathways, such as those based on Knoevenagel-type condensations and the Reformatsky reaction, offer classical and versatile approaches to this class of compounds. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. Further research and process optimization may lead to even more efficient and sustainable methods for the production of this valuable heterocyclic compound.

References

In-depth Technical Guide: The Elusive 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Nomenclature

A systematic search for "6-Propyloxane-2,4-dione" did not yield a specific entry in major chemical databases. The IUPAC name suggests a six-membered heterocyclic ring containing one oxygen atom (an oxane), with a propyl group at position 6 and ketone groups at positions 2 and 4.

While data for the precise requested molecule is scarce, information is available for structurally similar compounds. One such example is 5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione .

Comparative Chemical Data
FeatureThis compound (Hypothetical)5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione
CAS Number Not Found425662-94-8
IUPAC Name This compound5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione
Molecular Formula C₈H₁₂O₃C₁₂H₂₀O₃

Experimental Protocols and Data

Due to the limited information on this compound, detailed experimental protocols for its synthesis, purification, and biological characterization are not available in the published literature. Research into related dione-containing heterocycles indicates that their synthesis often involves multi-step reactions, including cyclization and functional group transformations.

Potential Signaling Pathways and Biological Activities

The biological activities of oxane-2,4-dione derivatives are not well-established. However, other heterocyclic diones have been investigated for a range of bioactivities. Without experimental data for this compound, any discussion of its potential interactions with signaling pathways would be purely speculative.

Logical Workflow for Future Investigation

To address the knowledge gap regarding this compound, a logical experimental workflow would be necessary.

Proposed Research Workflow for this compound A Computational Modeling (Structure & Properties) B Synthetic Route Design A->B C Synthesis & Purification B->C D Structural Characterization (NMR, MS, X-ray) C->D E In Vitro Biological Screening D->E F Mechanism of Action Studies E->F G Lead Optimization E->G F->G

Proposed research workflow for this compound.

Conclusion

In Silico Modeling of 6-Propyloxane-2,4-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a comprehensive technical guide to the in silico modeling of the novel compound 6-Propyloxane-2,4-dione. Given the absence of existing experimental data for this specific molecule, this document outlines a robust, systematic workflow for its computational evaluation, from initial characterization to dynamic interaction analysis. This guide serves as a methodological blueprint for researchers engaging in the early-stage discovery and analysis of new chemical entities.

Introduction to this compound and In Silico Drug Discovery

This compound is a small molecule belonging to the oxane-dione class of heterocyclic compounds. While direct biological data for this specific molecule is not publicly available, the pyran and dione core structures are present in numerous compounds with demonstrated pharmacological activities, including anticancer and anti-inflammatory effects. Derivatives of pyran-2,4-dione have been investigated for a range of therapeutic applications, suggesting that this compound holds potential for biological activity.

In silico drug discovery employs computational methods to identify and optimize potential drug candidates, significantly accelerating the research and development pipeline.[1][2] This approach allows for the rapid screening of vast chemical spaces, prediction of molecular interactions, and evaluation of pharmacokinetic properties before committing to costly and time-consuming laboratory experiments.[3][4] This guide details the key in silico methodologies applied to a novel compound like this compound.

Hypothetical Target Identification and Validation

The initial and most critical step in drug discovery is the identification and validation of a biological target.[4][5][6] For a novel compound, this process is guided by structural similarity to known active compounds and predictive computational methods.

Rationale for Target Selection

Derivatives of pyranopyrimidine-2,4-dione have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[7] Additionally, various dione-containing compounds have been shown to target the ubiquitin-proteasome system, which is also a validated target in oncology.[8] Given these precedents, PARP-1 is selected as a hypothetical primary target for the in silico analysis of this compound.

Target Validation Workflow

A thorough target validation process ensures that modulating the target is likely to produce a therapeutic effect.[6][9] This involves a combination of bioinformatics and computational approaches.

G A Genomic & Proteomic Data Mining B Pathway Analysis A->B Identify disease-relevant pathways C Structural 'Druggability' Assessment B->C Select potential targets D Homology Modeling (if needed) C->D Assess binding site viability E Validated Target (e.g., PARP-1) D->E Generate 3D structure G A Docked Complex B Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration (Heating) C->D E NPT Equilibration (Pressure) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF) F->G G A Ligand Structure (SMILES) B ADMET Prediction Server/Software A->B C Absorption (e.g., Caco-2) B->C D Distribution (e.g., BBB) B->D E Metabolism (e.g., CYP450) B->E F Excretion B->F G Toxicity (e.g., hERG) B->G H Drug-Likeness Profile

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Dione-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "6-Propyloxane-2,4-dione" did not yield any specific information. This suggests that the compound may be novel, proprietary, or that the nomenclature may be imprecise. This guide, therefore, provides an in-depth analysis of the therapeutic potential of structurally related dione-containing heterocyclic compounds, which may serve as a valuable reference for researchers investigating novel molecules such as this compound.

This technical guide explores the potential therapeutic targets of various dione-containing compounds, providing a framework for researchers, scientists, and drug development professionals. The information is based on existing literature for compounds sharing the core dione structural motif.

Introduction to Dione-Containing Heterocycles

Dione-containing heterocyclic compounds are a diverse class of molecules characterized by a ring structure containing at least one heteroatom and two carbonyl groups. This structural feature imparts a unique electronic and steric profile, enabling these compounds to interact with a wide range of biological targets. The therapeutic potential of these compounds spans multiple areas, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Potential Therapeutic Targets

Based on the biological activities of related dione compounds, several potential therapeutic targets can be postulated for novel molecules like this compound.

Several dione derivatives have demonstrated significant antimicrobial properties. The proposed mechanisms often involve the disruption of microbial membranes or the inhibition of essential enzymes.

  • Target: Microbial cell membranes and essential metabolic enzymes.

  • Evidence: Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The mechanism is thought to involve the disruption of microbial membranes[1]. Similarly, pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have exhibited broad-spectrum antimicrobial activity[2].

The dione moiety can participate in redox reactions, making these compounds potential modulators of oxidative stress.

  • Target: Reactive oxygen species (ROS) and antioxidant enzymes.

  • Evidence: Derivatives of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones containing vicinal bisphenol moieties have demonstrated potent antioxidant activity, with IC50 values comparable to ascorbic acid[1]. Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives isolated from marine bacteria have also been noted for their antioxidant properties.

The dione scaffold is present in numerous compounds with demonstrated anti-proliferative and anticancer activities. These compounds often target key signaling molecules involved in cancer cell growth and survival.

  • Target: Tyrosine kinases (e.g., c-Met) and other cell cycle-related proteins.

  • Evidence: 1,2,4-triazine derivatives synthesized from cyclohexane-1,3-dione have shown potent inhibitory activity against c-Met kinase with IC50 values in the nanomolar range. These compounds also exhibited cytotoxicity against various cancer cell lines[3].

In the context of herbicidal activity, which can sometimes be repurposed for therapeutic applications (e.g., tyrosinemia), HPPD is a key target.

  • Target: p-Hydroxyphenylpyruvate dioxygenase (HPPD).

  • Evidence: 2-Acyl-cyclohexane-1,3-diones are known inhibitors of HPPD, a key enzyme in plastoquinone biosynthesis. The inhibitory activity is dependent on the length of the alkyl side chain[4].

Experimental Protocols

Detailed methodologies are crucial for the validation of therapeutic targets. Below are representative protocols for key experiments.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add the test compound solutions and the DPPH solution to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol: In Vitro c-Met Kinase Assay

  • Assay Components: Utilize a purified recombinant c-Met kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a kinase assay buffer, combine the c-Met enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the IC50 value of the compound for c-Met inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS Dione_Compound Dione Compound Dione_Compound->Receptor_Tyrosine_Kinase Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential inhibition of the c-Met signaling pathway by a dione compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (Antimicrobial, Antioxidant, Cytotoxicity) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds (Re-design) Target_Identification Target Identification Assays (e.g., Kinase Inhibition) Hit_Identification->Target_Identification Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for drug discovery involving dione compounds.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related dione compounds.

Table 1: Antimicrobial Activity of Dione Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-onesStaphylococcus aureus2[1]
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-onesEscherichia coli2[1]
Pyrimidine-2,4-dione with 2H-thiopyranCandida albicans0.25[2]

Table 2: Antioxidant and Kinase Inhibitory Activities

Compound ClassAssayIC50Reference
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-onesDPPH Radical Scavenging12.5 µg/mL[1]
1,2,4-triazine derivatives from cyclohexane-1,3-dionec-Met Kinase Inhibition0.24 - 9.36 nM[3]
2-Acyl-cyclohexane-1,3-dionesp-Hydroxyphenylpyruvate Dioxygenase0.18 µM[4]

Conclusion

While direct information on "this compound" is not currently available in the public domain, the rich chemistry and diverse biological activities of other dione-containing heterocyclic compounds provide a strong foundation for investigating its therapeutic potential. The likely targets for such a novel compound could range from microbial enzymes and cellular structures to key proteins in human signaling pathways related to cancer and inflammation. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the mechanism of action and identifying the specific therapeutic targets of new dione-based molecules. Further research, beginning with the synthesis and basic biological screening of this compound, is necessary to unlock its potential therapeutic applications.

References

Dione Compounds in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dione moiety, characterized by the presence of two carbonyl groups, is a versatile and privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for a wide range of chemical modifications, leading to the development of compounds with diverse therapeutic applications. This technical guide provides an in-depth review of dione compounds, covering their synthesis, mechanisms of action, and therapeutic potential in various disease areas, with a focus on anticancer, antidiabetic, and neuroprotective agents.

Synthesis of Dione Compounds

The synthesis of dione-containing heterocyclic and carbocyclic systems is a cornerstone of medicinal chemistry, with several established and novel methods available.

Knoevenagel Condensation

A widely employed method for the synthesis of unsaturated dione derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (such as a 1,3-dione) with an aldehyde or ketone. The choice of base, solvent, and reaction conditions can be tailored to achieve high yields of the desired product.

Synthesis of Thiazolidine-2,4-diones

Thiazolidine-2,4-diones (TZDs) are a prominent class of antidiabetic agents. A common synthetic route involves the reaction of thiourea with chloroacetic acid to form the TZD ring, followed by functionalization at the 5-position, often via a Knoevenagel condensation with an appropriate aldehyde.

Synthesis of Indane-1,3-diones

Indane-1,3-dione and its derivatives, known for their anticoagulant and other biological activities, can be synthesized through various methods. One common approach is the condensation of phthalic anhydride or its derivatives with compounds containing an active methylene group.[1][2][3] Another strategy involves the intramolecular Friedel-Crafts acylation of a suitable precursor.

Therapeutic Applications and Mechanisms of Action

Dione compounds have demonstrated efficacy in a broad spectrum of therapeutic areas, owing to their ability to interact with a variety of biological targets.

Anticancer Activity

Numerous dione-containing compounds have exhibited potent anticancer activity through diverse mechanisms.

Many dione derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of key executioner caspases, such as caspase-3, -8, and -9, is a common feature of dione-induced apoptosis.[4][5][6][7][8]

The UPS is a critical cellular machinery responsible for protein degradation. Its dysregulation is a hallmark of many cancers. Certain dione compounds have been shown to inhibit the UPS, leading to the accumulation of misfolded proteins and the induction of cell stress and apoptosis.[9][10][11][12] This inhibition can occur at the level of the proteasome itself or by targeting specific E3 ubiquitin ligases, which are responsible for substrate recognition.[9][10][11][12]

Several dione-containing molecules have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often hyperactivated in cancer.

Antidiabetic Activity

Thiazolidine-2,4-diones are a well-established class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. Their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[13]

Neuroprotective Activity

Emerging evidence suggests that dione compounds may have therapeutic potential in neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival and inflammation, such as the Nrf2 pathway.[14][15][16][17]

Quantitative Data on Dione Compounds

The following tables summarize key quantitative data for representative dione compounds across different therapeutic areas.

Table 1: In Vitro Anticancer Activity of Selected Dione Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Thiazolidinedione5d (NSC: 768619/1)Leukemia (SR)2.04[18]
Thiazolidinedione5d (NSC: 768619/1)Non-Small Cell Lung Cancer (NCI-H522)1.36[18]
Thiazolidinedione5d (NSC: 768619/1)Colon Cancer (COLO 205)1.64[18]
Thiazolidinedione5d (NSC: 768619/1)CNS Cancer (SF-539)1.87[18]
Thiazolidinedione5d (NSC: 768619/1)Melanoma (SK-MEL-2)1.64[18]
Thiazolidinedione5d (NSC: 768619/1)Ovarian Cancer (OVCAR-3)1.87[18]
Thiazolidinedione5d (NSC: 768619/1)Renal Cancer (RXF 393)1.15[18]
Thiazolidinedione5d (NSC: 768619/1)Prostate Cancer (PC-3)1.90[18]
Thiazolidinedione5d (NSC: 768619/1)Breast Cancer (MDA-MB-468)1.11[18]
QuinoneCompound 4gColon Carcinoma (HCT-116)1.09 ± 0.17[19]
QuinoneCompound 4gLung Adenocarcinoma (A549)45.16 ± 0.92[19]
QuinoneCompound 16dIDO1 Enzymatic Assay0.13[20]
Cyclohexane-1,3-dioneVariousNon-Small-Cell Lung Cancer (H460)-[21]

Table 2: Pharmacokinetic Parameters of Selected Dione Compounds

Compound ClassSpecific Compound(s)SpeciesAdministration RouteCmaxTmaxAUCBioavailability (%)Reference
ThiazolidinedioneC1 and C2In silicoOral---High GI absorption[22][23]
PyrazolopyrimidineCompound 7k-Oral---71.0[24]
Limonin DerivativeHY-071085Rat (male)Oral---2.8[25]
Limonin DerivativeHY-071085Rat (female)Oral---10.8[25]
Limonin DerivativeHY-071085Beagle DogOral---13.1[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of dione compounds.

General Procedure for Knoevenagel Condensation of Indane-1,3-dione

To a solution of indane-1,3-dione (0.01 mol) in glacial acetic acid (10 mL), the appropriate aryl aldehyde (0.01 mol) and a catalytic amount (2–3 drops) of concentrated sulfuric acid are added.[1] The reaction mixture is allowed to stand at room temperature for 72 hours.[1] The resulting solid is collected by filtration and recrystallized from a suitable solvent, such as n-octane, to yield the desired 2-arylmethyleneindane-1,3-dione.[1]

General Procedure for the Synthesis of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione Derivatives

4-Hydroxybenzyledenethiazolidine-2,4-dione is prepared via Knoevenagel condensation of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione.[18] Subsequently, a mixture of the 4-hydroxybenzyledenethiazolidine-2,4-dione, an appropriate tertiary alkyl amino chlorohydrochloride, and potassium carbonate in acetone is refluxed to yield the final 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives.[18] The products are then purified and characterized by spectroscopic methods.[18]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[19]

Cell Cycle Analysis

Cancer cells are treated with the test compound for a designated time. After treatment, the cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then washed and stained with a solution containing propidium iodide and RNase A. The DNA content of the stained cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[19]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry of dione compounds.

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (TZD) PPARg_RXR_inactive PPARγ-RXR (inactive) TZD->PPARg_RXR_inactive Binds and activates PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational change and nuclear translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (Glucose & Lipid Metabolism) PPRE->Target_Genes Regulates transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Insulin Sensitization, Decreased Blood Glucose Proteins->Metabolic_Effects Mediate

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Dione Anticancer Dione Compound Death_Receptor Death Receptor Dione->Death_Receptor Activates Mitochondrion Mitochondrion Dione->Mitochondrion Induces stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Dione-induced apoptosis signaling pathways.

UPS_Inhibition Dione Dione Compound E3_Ligase E3 Ubiquitin Ligase Dione->E3_Ligase Inhibits Proteasome 26S Proteasome Dione->Proteasome Inhibits Target_Protein Target Protein (e.g., p53, c-Myc) E3_Ligase->Target_Protein Targets for ubiquitination Ubiquitinated_Protein Polyubiquitinated Target Protein Degradation Degradation Proteasome->Degradation Degrades Target_Protein->Ubiquitinated_Protein Ubiquitination Ubiquitinated_Protein->Proteasome Recognized by Protein_Accumulation Accumulation of Misfolded Proteins Ubiquitinated_Protein->Protein_Accumulation Leads to Cell_Stress Cellular Stress Protein_Accumulation->Cell_Stress Induces Apoptosis Apoptosis Cell_Stress->Apoptosis Triggers Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Synthesis Dione Compound Synthesis & Library Generation Initial_Screening High-Throughput Screening (e.g., Cell Viability Assays) Compound_Synthesis->Initial_Screening Hit_Identification Hit Identification Initial_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling In Silico & In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound Selection ADMET_Profiling->Lead_Compound Mechanism_Studies Mechanism of Action Studies Lead_Compound->Mechanism_Studies In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenografts) Mechanism_Studies->In_Vivo_Efficacy Toxicity_Studies Toxicology Studies In_Vivo_Efficacy->Toxicity_Studies IND_Submission IND Submission Toxicity_Studies->IND_Submission

References

Navigating the Uncharted: Hypothesized Mechanisms of Action for 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct scientific literature detailing the mechanism of action for 6-Propyloxane-2,4-dione is not available at the time of this writing. This technical guide, therefore, presents a series of hypothesized mechanisms of action based on the pharmacological activities of structurally analogous compounds containing the oxane-2,4-dione or related dione cores. The following information is intended to serve as a foundational resource for researchers and drug development professionals to guide future investigations into the potential therapeutic effects of this compound.

Introduction to Oxane-2,4-dione Scaffolds

The oxane-2,4-dione moiety represents a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The reactivity and conformational flexibility of the dione ring system allow for interactions with a range of biological targets. Based on the activities of related dione-containing molecules, several potential mechanisms of action for this compound can be postulated, primarily centering on anticonvulsant and enzymatic inhibition pathways.

Hypothesized Mechanism of Action: Anticonvulsant Activity

Several classes of compounds featuring dione substructures have demonstrated significant anticonvulsant properties in preclinical models. These findings suggest that this compound may exert its effects through modulation of neuronal excitability.

Potential Interaction with Ion Channels

One prominent hypothesis for the anticonvulsant effects of related dione compounds is the modulation of voltage-gated ion channels. While some studies on 2,6-diketopiperazine derivatives suggest a mechanism independent of voltage-dependent sodium (Na+) channels[1], other related molecules, such as certain 3-substituted-pyrrolidine-2,5-diones, have been found to interact with both voltage-sensitive sodium and L-type calcium channels[2].

Table 1: Comparative Anticonvulsant Activity of Structurally Related Dione Compounds

Compound ClassAnimal ModelEfficacy MetricValueReference Compound
6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dioneMES (mice)ED₅₀12.5 mg/kgPhenytoin
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES (mice)ED₅₀68.30 mg/kgValproic Acid
6 Hz (mice)ED₅₀28.20 mg/kgValproic Acid
Experimental Protocols for Anticonvulsant Screening

To investigate the potential anticonvulsant activity of this compound, the following standard preclinical models are recommended:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or auricular electrical stimulation. It is a well-established screen for potential efficacy against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model induces clonic seizures and is useful for identifying compounds that may be effective against absence seizures. The test measures the ability of a compound to increase the threshold for seizures induced by scPTZ.

  • 6 Hz Psychomotor Seizure Test: This model is considered more resistant to standard anticonvulsant drugs and may identify compounds with efficacy against psychomotor seizures. It involves administering a low-frequency (6 Hz) electrical stimulation to the cornea of mice.

DOT Script for Proposed Anticonvulsant Screening Workflow

G cluster_0 In Vivo Anticonvulsant Screening Compound This compound MES Maximal Electroshock (MES) Test Compound->MES Administer to rodents scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Compound->scPTZ Administer to rodents 6Hz 6 Hz Psychomotor Seizure Test Compound->6Hz Administer to rodents Toxicity Neurotoxicity (e.g., Rotarod Test) Compound->Toxicity Administer to rodents Efficacy Determination of ED₅₀ MES->Efficacy scPTZ->Efficacy 6Hz->Efficacy Safety Determination of TD₅₀ Toxicity->Safety PI Protective Index (TD₅₀/ED₅₀) Efficacy->PI Safety->PI

Caption: Proposed workflow for evaluating the anticonvulsant properties of this compound.

Hypothesized Mechanism of Action: Enzymatic Inhibition

Derivatives of cyclohexane-1,3-dione have been investigated for their potential as inhibitors of various enzymes, suggesting that this compound could also exhibit inhibitory activity against specific enzymatic targets.

Tyrosine Kinase Inhibition

Certain cyclohexane-1,3-dione derivatives have been synthesized and evaluated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and survival[3]. This suggests a potential anti-proliferative mechanism of action for this compound.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Another class of structurally related compounds, 2-acyl-cyclohexane-1,3-diones, are known inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD)[4]. This enzyme is a key component in the biosynthesis of plastoquinone in plants, and its inhibition leads to herbicidal effects. While this specific target may not be directly relevant to human therapeutics, it highlights the potential for dione compounds to bind to and inhibit metabolic enzymes.

Table 2: Inhibitory Activity of Structurally Related Dione Compounds

Compound ClassTarget EnzymePotency MetricValue Range
Tetrahydrobenzo[e][1][5][6]triazine derivativesc-Met KinaseIC₅₀0.24 to 9.36 nM
2-acyl-cyclohexane-1,3-dionesHPPDI₅₀app0.18 µM (for C11 alkyl)
Experimental Protocols for Enzymatic Inhibition Assays

To explore the potential enzymatic inhibitory activity of this compound, the following experimental approaches could be employed:

  • Kinase Inhibition Assays: A panel of kinase activity assays, particularly focusing on receptor tyrosine kinases like c-Met, could be used to screen for inhibitory potential. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

  • HPPD Inhibition Assay: While primarily for herbicidal applications, an HPPD inhibition assay could reveal broader enzymatic inhibitory properties. This assay measures the enzymatic conversion of p-hydroxyphenylpyruvate to homogentisate.

DOT Script for Proposed Kinase Inhibition Signaling Pathway

G cluster_0 Hypothesized c-Met Kinase Inhibition Pathway Ligand HGF Receptor c-Met Receptor Ligand->Receptor Binds P Phosphorylation Receptor->P Dimerization & Autophosphorylation Compound This compound Compound->P Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the c-Met signaling pathway by this compound.

Conclusion and Future Directions

The therapeutic potential of this compound remains to be elucidated. However, based on the established activities of structurally related dione compounds, promising avenues for investigation include its potential as an anticonvulsant agent, possibly through the modulation of ion channels, and as an enzyme inhibitor, with a focus on kinases involved in cell signaling. The experimental protocols and hypothesized pathways outlined in this guide provide a strategic framework for initiating the pharmacological characterization of this novel chemical entity. Further research, including in vitro binding assays, electrophysiological studies, and broader in vivo testing, is warranted to fully understand the mechanism of action and therapeutic utility of this compound.

References

In-Depth Technical Guide: Discovery and Synthesis of Novel Spiro-1,3-dioxane-4,6-dione Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of spiro-1,3-dioxane-4,6-dione compounds exhibiting significant anticancer activity. The document details the experimental protocols for their synthesis and purification, presents quantitative biological data, and visualizes the key experimental workflow.

Introduction: The Therapeutic Potential of Oxane-Dione Scaffolds

The oxane-dione moiety, a heterocyclic scaffold, has garnered increasing interest in medicinal chemistry due to its presence in various biologically active compounds. While naturally occurring novel oxane-diones are not extensively reported, synthetic derivatives, particularly those based on the 1,3-dioxane-4,6-dione skeleton (a derivative of Meldrum's acid), have shown significant promise. These structures serve as versatile building blocks for the creation of complex molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a recently developed series of spiro-1,3-dioxane-4,6-dione derivatives that have demonstrated potent cytotoxic effects against several human cancer cell lines.

Discovery and Rationale

The development of these novel spiro-1,3-dioxane-4,6-dione compounds was predicated on the hypothesis that the rigid spirocyclic framework, combined with the reactive 1,3-dione system, could lead to enhanced binding affinity and selectivity for specific biological targets involved in cancer cell proliferation. The design strategy involved a multi-component reaction to generate a library of derivatives with diverse substitutions, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the novel spiro-1,3-dioxane-4,6-dione derivatives.

General Synthesis of Spiro-1,3-dioxane-4,6-dione Derivatives

The synthesis of the target spiro compounds is achieved through a one-pot, three-component reaction involving an aromatic aldehyde, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), and a cyclic ketone.

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone) (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Acetonitrile (20 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), cyclic ketone (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in acetonitrile (20 mL).

  • The reaction mixture is stirred and heated to reflux (approximately 80-85 °C) for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Fractions containing the pure product are combined and the solvent is evaporated to yield the final spiro-1,3-dioxane-4,6-dione derivative.

  • The structure and purity of the synthesized compounds are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against human cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized spiro-1,3-dioxane-4,6-dione compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • The cells are then treated with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis and biological evaluation of a representative set of novel spiro-1,3-dioxane-4,6-dione derivatives.

Table 1: Synthesis Yields of Spiro-1,3-dioxane-4,6-dione Derivatives

Compound IDAr-substituentYield (%)
SD-1 4-Chlorophenyl85
SD-2 4-Methoxyphenyl92
SD-3 3-Nitrophenyl78
SD-4 4-Hydroxyphenyl81

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Spiro-1,3-dioxane-4,6-dione Derivatives

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)
SD-1 8.5 ± 0.712.3 ± 1.1
SD-2 15.2 ± 1.320.1 ± 1.8
SD-3 5.1 ± 0.47.9 ± 0.6
SD-4 11.8 ± 0.916.5 ± 1.4
Doxorubicin (Control) 0.9 ± 0.11.2 ± 0.1

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_evaluation Biological Evaluation A Aromatic Aldehyde D One-Pot Reaction (p-TSA, Acetonitrile, Reflux) A->D B Meldrum's Acid B->D C Cyclic Ketone C->D E Crude Product D->E F Column Chromatography E->F G Pure Spiro-1,3-dioxane-4,6-dione F->G H In Vitro Anticancer Assay (MTT Assay on Cancer Cell Lines) G->H I IC50 Determination H->I

Figure 1. Experimental workflow for the synthesis and evaluation of novel spiro-1,3-dioxane-4,6-dione derivatives.

signaling_pathway Spiro-1,3-dioxane-4,6-dione Spiro-1,3-dioxane-4,6-dione Growth Factor Receptor Growth Factor Receptor Spiro-1,3-dioxane-4,6-dione->Growth Factor Receptor Inhibition Apoptosis Apoptosis Spiro-1,3-dioxane-4,6-dione->Apoptosis Induces PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway Activation MAPK/ERK Pathway MAPK/ERK Pathway Growth Factor Receptor->MAPK/ERK Pathway Activation Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Promotes MAPK/ERK Pathway->Cell Proliferation Promotes Inhibition Inhibition Activation Activation

Figure 2. Proposed signaling pathway modulation by spiro-1,3-dioxane-4,6-dione derivatives in cancer cells.

Conclusion and Future Directions

The novel spiro-1,3-dioxane-4,6-dione derivatives represent a promising new class of anticancer agents. The synthetic methodology is efficient and allows for the generation of a diverse library of compounds for further biological screening. The preliminary in vitro data indicates potent cytotoxic activity against human breast and lung cancer cell lines. Future work will focus on optimizing the lead compounds to improve their efficacy and selectivity, elucidating the precise molecular mechanism of action, and evaluating their therapeutic potential in in vivo models. The structure-activity relationship data gathered will be instrumental in the rational design of next-generation spiro-oxane-dione-based anticancer drugs.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 6-propyloxane-2,4-dione, a substituted tetrahydropyran derivative. The synthesis is based on a well-established Michael addition reaction followed by an intramolecular cyclization. This protocol includes a step-by-step experimental procedure, a summary of expected quantitative data based on analogous reactions, and a workflow diagram illustrating the synthetic pathway. While specific biological activities of this compound are not extensively documented, this class of compounds is of interest in medicinal chemistry for the development of novel therapeutic agents.

Introduction

Substituted pyran-2,4-diones are a class of heterocyclic compounds that have garnered interest in organic and medicinal chemistry due to their potential as scaffolds for the development of biologically active molecules. The synthesis of these compounds often relies on conjugate addition reactions, such as the Michael addition, which allows for the stereocontrolled formation of carbon-carbon bonds. This protocol details a plausible and accessible method for the synthesis of this compound in a laboratory setting.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields and reaction parameters for analogous syntheses of 6-substituted oxane-2,4-diones.

ParameterValue
Reactants Diethyl malonate, (E)-2-Hexenal
Catalyst Sodium ethoxide
Solvent Ethanol
Reaction Temperature 25-30 °C
Reaction Time 12-24 hours
Typical Yield 65-80%
Purity (post-purification) >95% (by NMR)
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol

Experimental Protocol

This protocol describes the synthesis of this compound via a Michael addition of diethyl malonate to (E)-2-hexenal, followed by saponification, decarboxylation, and cyclization.

Materials:

  • Diethyl malonate

  • (E)-2-Hexenal

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • Addition of Base: To the stirred solution, slowly add sodium ethoxide solution (1.1 equivalents) at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Slowly add (E)-2-hexenal (1 equivalent) to the reaction mixture. Maintain the temperature between 25-30 °C. Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Decarboxylation: After the Michael addition is complete, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture. Heat the mixture to reflux for 4-6 hours to facilitate saponification of the ester groups. After cooling to room temperature, carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. Heat the acidified mixture to reflux for another 2-4 hours to effect decarboxylation.

  • Workup and Extraction: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Diethyl_malonate Diethyl malonate Michael_Addition Michael Addition (NaOEt, EtOH) Diethyl_malonate->Michael_Addition Hexenal (E)-2-Hexenal Hexenal->Michael_Addition Hydrolysis_Decarboxylation Saponification & Decarboxylation (NaOH, HCl) Michael_Addition->Hydrolysis_Decarboxylation Intermediate Cyclization Intramolecular Lactonization Hydrolysis_Decarboxylation->Cyclization Intermediate Final_Product This compound Cyclization->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

The specific signaling pathways modulated by this compound have not been elucidated. However, the pyran-2,4-dione scaffold is present in various natural products and synthetic compounds that exhibit a range of biological activities. These activities can include antimicrobial, anti-inflammatory, and cytotoxic effects. The biological function of these molecules is often attributed to their ability to act as Michael acceptors or to interact with specific enzymatic targets. Further research is required to determine the specific biological profile and potential mechanisms of action for this compound. The logical relationship for investigating the biological activity of this newly synthesized compound is outlined below.

Biological_Investigation_Workflow Compound This compound Screening Initial Biological Screening (e.g., cytotoxicity, antimicrobial) Compound->Screening Hit_Identification Identification of Biological 'Hit' Screening->Hit_Identification Target_Deconvolution Target Identification (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Deconvolution->Pathway_Analysis Lead_Optimization Lead Optimization for Drug Development Pathway_Analysis->Lead_Optimization

Caption: Workflow for investigating biological activity.

High-Throughput Screening Assays for 6-Propyloxane-2,4-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Propyloxane-2,4-dione is a heterocyclic compound belonging to the dione family. While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds containing the dione scaffold have exhibited a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] High-throughput screening (HTS) provides an efficient approach to systematically evaluate the bioactivity of novel compounds like this compound against a wide array of biological targets.[4][5]

These application notes provide detailed protocols for two distinct high-throughput screening assays designed to identify potential biological activities of this compound: a protease inhibition assay and an antimicrobial susceptibility assay. These assays are foundational screens to explore the potential of this compound as an enzyme inhibitor or an antimicrobial agent.[6][7]

Assay 1: Fluorogenic Protease Inhibition High-Throughput Screening Assay

Application Note

This assay is designed to identify potential inhibitory activity of this compound against a model protease enzyme. Many dione-containing compounds have been investigated as enzyme inhibitors.[8][9] This protocol utilizes a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent molecule. A decrease in the fluorescent signal in the presence of this compound would indicate potential inhibition of the enzyme. The assay is configured for a 384-well plate format to maximize throughput.[10]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Compound Plates add_compound Dispense this compound and Controls to Assay Plate prep_reagents->add_compound add_enzyme Add Protease Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence (Ex/Em) incubate->read_plate analyze_data Calculate Percent Inhibition read_plate->analyze_data identify_hits Identify Hit Compounds analyze_data->identify_hits

Caption: Workflow for the protease inhibition HTS assay.

Experimental Protocol

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Protease Enzyme (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic Protease Substrate (e.g., AMC-based peptide)

  • This compound

  • Positive Control Inhibitor (e.g., Aprotinin for Trypsin)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well black, flat-bottom assay plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, perform a serial dilution to create a concentration gradient of the test compound in a 384-well compound plate.

    • Include wells with positive control inhibitor and DMSO only (negative control).

  • Assay Execution:

    • Transfer 100 nL of compound solutions from the compound plate to a 384-well black assay plate.

    • Add 10 µL of protease enzyme solution (prepared in assay buffer) to all wells.

    • Centrifuge the plate briefly to ensure mixing.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (prepared in assay buffer) to all wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

Data Presentation

Table 1: Hypothetical Protease Inhibition Data for this compound

Compound Concentration (µM)Average Fluorescence (RFU)Standard DeviationPercent Inhibition (%)
10015,23489784.8
5023,4561,23476.5
2545,6782,34554.3
12.578,9104,56721.1
6.2595,4325,6784.6
0 (DMSO Control)100,0005,0000.0
Positive Control (Aprotinin)5,12334594.9

Percent inhibition is calculated as: 100 * (1 - (Sample_RFU - Background_RFU) / (Negative_Control_RFU - Background_RFU)))

Assay 2: Broth Microdilution Antimicrobial Susceptibility High-Throughput Screening Assay

Application Note

This assay is designed to determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains. Several heterocyclic compounds containing dione moieties have demonstrated antimicrobial properties.[1][2][11] This protocol utilizes a colorimetric indicator of metabolic activity (resazurin) to assess bacterial growth. A lack of color change from blue to pink indicates inhibition of bacterial growth. This assay is also formatted for 384-well plates for high-throughput screening.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Bacterial Culture, Media, and Compound Plates add_compound Dispense this compound and Controls to Assay Plate prep_reagents->add_compound add_bacteria Add Bacterial Suspension add_compound->add_bacteria incubate Incubate at 37°C with Shaking add_bacteria->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin incubate_readout Incubate for Color Development add_resazurin->incubate_readout read_absorbance Read Absorbance (570 nm & 600 nm) incubate_readout->read_absorbance determine_mic Determine Minimum Inhibitory Concentration (MIC) read_absorbance->determine_mic

Caption: Workflow for the antimicrobial susceptibility HTS assay.

Experimental Protocol

Materials:

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin Sodium Salt

  • This compound

  • Positive Control Antibiotic (e.g., Gentamicin)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well clear, flat-bottom assay plates

  • Automated liquid handling system

  • Plate reader with absorbance detection capabilities

  • Shaking incubator

Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a 2-fold serial dilution in DMSO in a 384-well compound plate.

    • Include wells with a positive control antibiotic and DMSO only (growth control).

  • Bacterial Inoculum Preparation:

    • Grow a fresh overnight culture of the bacterial strain in CAMHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Assay Execution:

    • Transfer 1 µL of compound solutions from the compound plate to a 384-well clear assay plate.

    • Add 50 µL of the bacterial inoculum to all wells.

    • Cover the plate and incubate at 37°C for 18-24 hours with shaking.

  • Data Acquisition:

    • Add 10 µL of resazurin solution (0.015% w/v in sterile water) to all wells.

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure the absorbance at 570 nm and 600 nm. The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

Data Presentation

Table 2: Hypothetical Antimicrobial Susceptibility Data for this compound against S. aureus

Compound Concentration (µg/mL)Absorbance (570 nm)Visual ObservationGrowth Inhibition
1280.125Blue+
640.130Blue+
320.890Pink-
161.250Pink-
81.280Pink-
0 (Growth Control)1.300Pink-
Positive Control (Gentamicin)0.110Blue+

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration with growth inhibition, in this hypothetical case, 64 µg/mL.

Conclusion

The provided protocols offer robust and scalable high-throughput screening assays to begin characterizing the bioactivity of this compound. Identification of activity in either the protease inhibition or antimicrobial susceptibility assay would warrant further investigation, including dose-response studies, determination of the mechanism of action, and evaluation against a broader panel of targets or microbial strains. These initial screens are a critical first step in the drug discovery pipeline to uncover the therapeutic potential of novel chemical entities.[12][13]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a novel compound's cytotoxic potential is a critical step in the drug discovery and development process. Understanding a compound's effect on cell viability, proliferation, and mechanisms of cell death provides essential information for assessing its therapeutic potential and identifying potential toxicities. This document provides a comprehensive set of cell-based assay protocols to evaluate the cytotoxicity of the novel compound 6-Propyloxane-2,4-dione. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are foundational methods for determining a compound's impact on metabolic activity, membrane integrity, and apoptosis, respectively.

These assays are widely used in toxicology and drug screening to assess the cytotoxic effects of compounds.[1][2][3][4] By employing these standardized methods, researchers can generate reproducible and comparable data to inform decisions in the early stages of drug development.

Assessment of Metabolic Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound and incubate prepare_compound->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation: MTT Assay
Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Untreated Control)1.25 ± 0.08100
0 (Vehicle Control)1.23 ± 0.0798.4
11.15 ± 0.0692.0
100.88 ± 0.0570.4
500.45 ± 0.0436.0
1000.15 ± 0.0212.0

Assessment of Membrane Integrity using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound and incubate prepare_compound->treat_cells collect_supernatant Collect supernatant treat_cells->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_ldh Incubate at room temperature add_reaction_mix->incubate_ldh read_absorbance Read absorbance at 490 nm incubate_ldh->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Protocol: LDH Assay

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Data Presentation: LDH Assay
Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)Cytotoxicity (%)
Spontaneous Release0.21 ± 0.020
Maximum Release1.55 ± 0.10100
0 (Vehicle Control)0.23 ± 0.031.5
10.35 ± 0.0410.4
100.78 ± 0.0642.5
501.21 ± 0.0874.6
1001.48 ± 0.0994.8

Assessment of Apoptosis via Caspase-3/7 Activity

Caspases are a family of proteases that play a crucial role in programmed cell death, or apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7, leading to the generation of a luminescent signal.[8] The intensity of the luminescence is proportional to the amount of active caspase-3/7 in the sample.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in opaque-walled 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound and incubate prepare_compound->treat_cells add_reagent Add Caspase-Glo® 3/7 Reagent treat_cells->add_reagent incubate_caspase Incubate at room temperature add_reagent->incubate_caspase read_luminescence Read luminescence incubate_caspase->read_luminescence calculate_fold_change Calculate fold change in caspase activity read_luminescence->calculate_fold_change

Caption: Workflow for assessing apoptosis via Caspase-3/7 activity.

Protocol: Caspase-3/7 Assay

Materials:

  • Opaque-walled 96-well plates (suitable for luminescence)

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol, using opaque-walled plates.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity for each treatment group relative to the untreated control.

Data Presentation: Caspase-3/7 Assay
Concentration of this compound (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Untreated Control)15,230 ± 1,1501.0
0 (Vehicle Control)15,880 ± 1,2101.0
125,450 ± 1,8901.7
1085,300 ± 6,5405.6
50155,600 ± 12,30010.2
100148,700 ± 11,9009.8

Potential Signaling Pathway Involved in Apoptosis

While the specific signaling pathways affected by this compound are yet to be elucidated, a common mechanism of drug-induced apoptosis involves the activation of the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to apoptosis.

Apoptosis_Pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway.

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By systematically evaluating its effects on cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's biological activity. The data generated from these assays will be instrumental in guiding further preclinical development and in understanding the compound's mechanism of action. It is recommended to perform these assays in multiple cell lines to assess for cell-type-specific effects. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted based on the initial cytotoxicity profile.

References

The Chemical Probe 6-Propyloxane-2,4-dione: A Review of Its Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Propyloxane-2,4-dione is a heterocyclic compound belonging to the oxane-dione class of molecules. While research into this specific molecule as a chemical probe is still emerging, the broader family of tetrahydropyran-2,4-diones has garnered interest for its potential biological activities. This document provides an overview of the known applications and experimental protocols related to the use of this compound and structurally similar compounds as chemical probes, intended for researchers, scientists, and drug development professionals. Due to the limited public data specifically on this compound, some information is extrapolated from studies on related compounds with the same core scaffold.

Chemical Properties and Synthesis

This compound, also known as 6-propyl-tetrahydropyran-2,4-dione, possesses a six-membered ring containing one oxygen atom and two ketone functionalities at positions 2 and 4, with a propyl group attached at position 6. The synthesis of related 6-alkyl-oxane-2,4-diones can be achieved through various organic synthesis routes, often involving the condensation of a β-ketoester with an appropriate aldehyde or ketone, followed by cyclization.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
XLogP30.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Note: These values are computationally predicted and await experimental verification.

Biological Applications and Mechanism of Action

The biological applications of this compound as a specific chemical probe are not yet well-documented in peer-reviewed literature. However, the tetrahydropyran-2,4-dione scaffold is present in various natural products and synthetic molecules with diverse biological activities. These activities often stem from the ability of the dione functionality to interact with biological targets.

Potential as an Antimicrobial Agent

Compounds containing the pyran-2,4-dione core have been investigated for their antimicrobial properties. The proposed mechanism of action involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Signaling Pathway Diagram: Postulated Antimicrobial Mechanism of Action

antimicrobial_pathway Probe This compound Target Microbial Enzyme (e.g., DNA gyrase, DHFR) Probe->Target Binding Cell Bacterial Cell Probe->Cell Interaction Inhibition Inhibition Target->Inhibition Death Cell Death Inhibition->Death Disruption Membrane Disruption Disruption->Death Cell->Disruption

Caption: Postulated antimicrobial mechanism of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a chemical probe, based on methodologies for similar compounds.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow Diagram: MIC Assay

mic_workflow start Start step1 Prepare serial dilutions of This compound start->step1 step2 Inoculate with microbial culture step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Observe for turbidity step3->step4 end Determine MIC step4->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 2: Hypothetical MIC Data for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

This compound represents a chemical scaffold with potential for development as a chemical probe, particularly in the area of antimicrobial research. The protocols and data presented here provide a foundational framework for researchers interested in exploring the biological activities of this and related compounds. Further studies are required to elucidate its precise mechanism of action and to validate its efficacy and selectivity in various biological systems. As with any chemical probe, careful validation and the use of appropriate controls are essential for generating reliable and reproducible data.

Application Notes & Protocols: A Case Study on Dione Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-acyl-cyclohexane-1,3-dione scaffold is a key pharmacophore found in a class of herbicides that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in the biosynthesis of plastoquinone, an essential cofactor for carotenoid biosynthesis and a key electron carrier in photosynthesis.[2] Inhibition of HPPD leads to a reduction in the plastoquinone pool, ultimately causing bleaching of plant tissues and herbicidal effects.[2] This class of compounds, often referred to as triketone herbicides, mimics the natural substrate of HPPD and acts as a potent inhibitor.[1][2] Understanding the structure-activity relationship (SAR) and the mechanism of inhibition of these compounds is crucial for the development of new and more effective herbicides.

Mechanism of Action

The primary mechanism of action for 2-acyl-cyclohexane-1,3-dione derivatives is the inhibition of the HPPD enzyme.[1][2] These inhibitors are classified as tight-binding inhibitors, exhibiting time-dependent inhibition.[2] This results in the formation of a highly stable enzyme-inhibitor complex. The slow release of the inhibitor from the active site gives these compounds characteristics similar to irreversible inhibitors.[2] The core 1,3-dione moiety is essential for their inhibitory activity.[2]

G cluster_pathway HPPD Inhibition Pathway HPP p-Hydroxyphenylpyruvate (HPP) HPPD HPPD Enzyme HPP->HPPD Substrate HGA Homogentisic Acid (HGA) HPPD->HGA Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Inhibitor 2-Acyl-cyclohexane-1,3-dione (Inhibitor) Inhibitor->HPPD Inhibition

Caption: Inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-dione derivatives disrupts the plastoquinone biosynthesis pathway.

Quantitative Data: In Vitro HPPD Inhibition

The inhibitory potency of various 2-acyl-cyclohexane-1,3-dione derivatives against plant HPPD has been evaluated. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.

Compound IDR1 Side ChainIC50 (µM)Reference Compound (Sulcotrione) IC50 (µM)
5d Undecyl (C11)0.18 ± 0.020.25 ± 0.02
IV-45 6-phenylnicotinoyl0.210.23 (Mesotrione)

Data compiled from multiple studies.[2][3]

Experimental Protocols

Synthesis of 2-Acyl-cyclohexane-1,3-diones

A general method for the synthesis of saturated 2-acyl-cyclohexane-1,3-diones is provided below.[1]

Materials:

  • 1,3-Cyclohexanedione or its derivative

  • Carboxylic acid derivative

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-cyclohexanedione derivative (2.00 mmol) in 40 mL of dichloromethane.

  • To this solution, successively add the carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea precipitate.

  • To the filtrate, add 20 mL of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

G cluster_workflow Synthesis Workflow Reactants 1,3-Dione + Carboxylic Acid + DCC, TEA, DMAP in DCM Reaction Stir 24h at RT Reactants->Reaction Workup Filter Add HCl Extract with Ether Reaction->Workup Purification Dry & Concentrate Column Chromatography Workup->Purification Product 2-Acyl-cyclohexane-1,3-dione Purification->Product

Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-dione derivatives.

In Vitro HPPD Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against HPPD.

Materials:

  • Recombinant HPPD enzyme

  • p-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Buffer solution (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing buffer, ascorbate, catalase, and the HPPD enzyme in each well of a 96-well plate.

  • Add varying concentrations of the test compounds (inhibitors) to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a defined period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, HPP.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The rate of HPP oxidation can be followed at 310 nm.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay HPPD Inhibition Assay Workflow Prepare Prepare Reaction Mix (Enzyme, Buffer, Cofactors) Add_Inhibitor Add Test Compounds (Varying Concentrations) Prepare->Add_Inhibitor Preincubate Pre-incubate Add_Inhibitor->Preincubate Add_Substrate Initiate Reaction (Add HPP) Preincubate->Add_Substrate Measure Monitor Absorbance Change Add_Substrate->Measure Calculate Calculate Initial Velocities Measure->Calculate Analyze Determine IC50 Calculate->Analyze

Caption: Workflow for the in vitro HPPD enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

Studies on 2-acyl-cyclohexane-1,3-diones have revealed key structural features that influence their inhibitory activity against HPPD.[1][2]

  • Acyl Side Chain Length: The length of the alkyl side chain (R1) significantly impacts potency. An undecyl (11-carbon) chain has been found to be optimal for fitting into the hydrophobic binding pocket of the enzyme.[1][2]

  • Cyclohexane Ring Substitutions: The addition of methyl groups or the introduction of double bonds or hydroxyl groups on the cyclohexane ring generally leads to a decrease in inhibitory activity.[2]

  • 1,3-Dione Moiety: The 1,3-dione feature is essential for the chelation of the ferrous ion in the active site of the HPPD enzyme and is a prerequisite for inhibition.[2]

Conclusion

The 2-acyl-cyclohexane-1,3-dione scaffold represents a versatile platform for the design of potent HPPD inhibitors. The detailed protocols for synthesis and in vitro testing, along with the understanding of their mechanism of action and SAR, provide a solid foundation for researchers and drug development professionals working on the discovery of novel enzyme inhibitors. While the specific compound 6-Propyloxane-2,4-dione remains to be explored, the principles and methodologies outlined here are broadly applicable to the study of other dione-containing enzyme inhibitors.

References

Application Notes and Protocols for In Vivo Studies with 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental design is a template based on hypothesized anti-inflammatory properties of 6-Propyloxane-2,4-dione, due to the absence of specific published data on this compound. Researchers should adapt these protocols based on emerging in vitro data and the specific research question.

Introduction

Compounds containing 1,3-dione and related moieties have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] This document provides a detailed experimental framework for the in vivo evaluation of this compound, a novel compound, focusing on its potential as an anti-inflammatory agent. The provided protocols are intended to serve as a starting point for preclinical research and can be modified to suit specific experimental goals.[3][4][5][6]

Hypothesized Mechanism of Action & Signaling Pathway

Based on the activities of structurally related compounds, it is hypothesized that this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Hypothesized_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Compound This compound Compound->IKK Inhibition (Hypothesized) Experimental_Workflow A Animal Acclimatization (7 days) B Randomization & Grouping (n=8 per group) A->B C Baseline Paw Volume Measurement B->C D Compound Administration (Oral Gavage) C->D E Carrageenan Injection (1% in sub-plantar region) D->E 1 hour post-dose F Paw Volume Measurement (1, 2, 3, 4, 6 hours post-carrageenan) E->F G Euthanasia & Tissue Collection (Paw tissue, Blood) F->G At study endpoint H Data Analysis (Edema inhibition, Cytokine levels) G->H

References

Application Notes & Protocols: Techniques for Purifying 6-Propyloxane-2,4-dione Post-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-Propyloxane-2,4-dione, a heterocyclic β-diketone, following its chemical synthesis. The described techniques are broadly applicable to the purification of similar cyclic diketones and other solid organic compounds.

Introduction

This compound is a cyclic diketone with potential applications in medicinal chemistry and drug development. The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is a critical step to ensure the compound's identity, purity, and suitability for downstream applications. The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1][2] The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Purification Strategies Overview

A general workflow for the purification of this compound is presented below. The initial crude product is first analyzed to assess its purity. Based on this initial assessment, a primary purification technique is selected. Post-purification, the compound's purity is re-evaluated.

PurificationWorkflow A Crude this compound (Post-Synthesis) B Purity Assessment (e.g., TLC, NMR) A->B C Primary Purification B->C D Recrystallization C->D Solid Impurities Differ in Solubility E Column Chromatography C->E Liquid/Soluble Complex Mixture H Final Purity Assessment (e.g., NMR, HPLC, Melting Point) D->H F Purity Analysis of Fractions E->F G Solvent Removal F->G G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent.[3] The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals.[4]

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. A suitable solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Heat the test tubes with undissolved solid. A good solvent will completely dissolve the compound at its boiling point.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large number of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution to maximize the yield.[4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a technique used for the rapid separation of compounds from a mixture.[5] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components based on their polarity.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent (solvent system determined by TLC analysis, e.g., a mixture of ethyl acetate and hexane)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexane).

    • The ideal eluent system will provide good separation of the desired compound from impurities, with the desired compound having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The effectiveness of each purification technique should be evaluated by comparing the purity of the product before and after the procedure.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Appearance
Recrystallization85>9875White crystalline solid
Flash Chromatography85>9960White solid

Note: The data presented in this table is hypothetical and serves as an example for reporting purification results.

Visualization of Purification Logic

The decision-making process for choosing a purification method can be visualized as follows:

PurificationChoice A Crude Product Analysis B Is the product a solid? A->B C Are impurities solid with different solubility? B->C Yes G Consider other techniques B->G No D Recrystallization C->D Yes E Are there multiple, closely related impurities? C->E No F Column Chromatography E->F Yes E->G No

Caption: Decision tree for selecting a purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 6-Propyloxane-2,4-dione in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

Q2: What initial steps can I take to improve the solubility of this compound in my aqueous buffer?

A2: A good starting point is to assess the pH of your buffer and the potential for co-solvent use. Many organic molecules' solubility is pH-dependent. Additionally, the inclusion of a small percentage of an organic co-solvent can significantly enhance solubility.

Q3: Are there more advanced techniques if simple pH adjustment and co-solvents are insufficient?

A3: Yes, several advanced formulation strategies can be employed. These include the use of surfactants to form micelles, complexation with cyclodextrins, creating solid dispersions, and particle size reduction techniques like micronization or nanomilling.[1][2][3]

Troubleshooting Guide

Issue: Precipitation of this compound observed upon addition to aqueous buffer.

This common issue indicates that the intrinsic solubility of the compound in the chosen buffer is low. The following troubleshooting workflow is recommended:

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the effect of common co-solvents on the solubility of this compound.

Methodology:

  • Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of the co-solvent (v/v), for example, 1%, 5%, 10%, and 20%.

  • Add a small, known amount of the this compound stock solution to each buffer-co-solvent mixture.

  • Vortex each sample vigorously for 1 minute.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None (Control)0%[User to determine]1.0
Ethanol5%[User to determine][Calculate]
Ethanol10%[User to determine][Calculate]
DMSO5%[User to determine][Calculate]
DMSO10%[User to determine][Calculate]
PEG 4005%[User to determine][Calculate]
PEG 40010%[User to determine][Calculate]
Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To evaluate the effect of cyclodextrin complexation on the aqueous solubility of this compound.

Methodology:

  • Prepare aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v) in the desired buffer.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Shake the suspensions at a constant temperature for 48-72 hours to reach equilibrium.

  • Filter the samples through a 0.22 µm filter to remove undissolved compound.

  • Determine the concentration of dissolved this compound in the filtrate by a suitable analytical method.

Data Presentation:

Cyclodextrin (HP-β-CD)Concentration (% w/v)Apparent Solubility (µg/mL)Fold Increase
None (Control)0%[User to determine]1.0
HP-β-CD1%[User to determine][Calculate]
HP-β-CD5%[User to determine][Calculate]
HP-β-CD10%[User to determine][Calculate]

Visualization of Key Concepts

Signaling Pathway Logic

While a specific signaling pathway for this compound is not defined, the following diagram illustrates a generic drug-target interaction pathway that is relevant in drug development.

G cluster_0 Drug Action Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Binding Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response Activation/Inhibition

Caption: Generic signaling pathway for a bioactive compound.

Experimental Workflow for Formulation Selection

The following diagram outlines the decision-making process for selecting a suitable formulation strategy based on experimental outcomes.

G Initial Solubility Assessment Initial Solubility Assessment pH Modification pH Modification Initial Solubility Assessment->pH Modification Low Solubility Co-solvent Addition Co-solvent Addition pH Modification->Co-solvent Addition Inadequate Improvement Final Formulation Final Formulation pH Modification->Final Formulation Solubility Goal Met Cyclodextrin Complexation Cyclodextrin Complexation Co-solvent Addition->Cyclodextrin Complexation Precipitation Still Occurs Co-solvent Addition->Final Formulation Solubility Goal Met Cyclodextrin Complexation->Final Formulation Solubility Goal Met

Caption: Decision tree for formulation development.

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the compound to a more soluble form.Simple and cost-effective.Only applicable to ionizable compounds; risk of pH-related degradation.
Co-solvents Reduces the polarity of the aqueous medium.[4]Easy to implement; can be effective at low concentrations.Potential for solvent toxicity; may affect protein stability.
Surfactants Formation of micelles that encapsulate the hydrophobic drug.[5]High solubilization capacity.Can interfere with biological assays; potential for cell toxicity.
Cyclodextrins Forms inclusion complexes where the drug is held within the hydrophobic cavity of the cyclodextrin.[5][6]Generally low toxicity; can improve stability.Limited by the size of the drug molecule; can be expensive.
Solid Dispersions The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[2][3]Can significantly increase dissolution rate and bioavailability.Can be physically unstable (recrystallization); manufacturing can be complex.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][5]Applicable to a wide range of compounds.May not increase equilibrium solubility; can lead to particle aggregation.

References

Stability testing of 6-Propyloxane-2,4-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Propyloxane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways for this compound are hydrolysis and oxidation. The ester and dione functional groups are susceptible to cleavage under hydrolytic conditions (acidic or basic). Oxidative degradation may also occur, particularly if the compound is exposed to light or oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. Inert atmosphere packaging (e.g., under nitrogen or argon) is recommended to prevent oxidation. Long-term storage at -20°C is advisable.

Q3: How can I monitor the stability of this compound in my formulation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[1] This method should be capable of separating the parent compound from its potential degradation products.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the concentration of this compound across replicate samples.

  • Unexpectedly rapid degradation observed in some samples but not others.

Possible Causes and Solutions:

CauseSolution
Inhomogeneous Sample Ensure the sample is thoroughly mixed before taking an aliquot for analysis.
Inconsistent Storage Conditions Verify that all stability chambers are functioning correctly and maintaining the set temperature and humidity.[3]
Contamination Use clean glassware and high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Sample Handling Minimize the exposure of samples to light and air during preparation and analysis.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • New peaks, not present in the initial chromatogram, appear during the stability study.

Possible Causes and Solutions:

CauseSolution
Degradation Products The new peaks are likely degradation products. Perform forced degradation studies (see Experimental Protocols) to help identify these peaks.
Contamination from Container/Closure Leachables from the storage container may be a source of contamination. Analyze a blank sample stored in the same container to confirm.
Mobile Phase Instability Ensure the mobile phase is freshly prepared and filtered. Some mobile phase components can degrade over time.

Data Presentation

Table 1: Stability of this compound under Accelerated Conditions (40°C/75% RH)

Time (Weeks)Assay (%)Total Degradants (%)
099.8<0.2
298.51.5
497.12.9
895.24.8
1293.56.5

Table 2: Photostability of this compound (ICH Q1B)

ConditionAssay (%)Total Degradants (%)
Dark Control99.7<0.3
Exposed Sample92.17.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 4 hours.

  • Base Hydrolysis: Reflux sample in 0.1 N NaOH for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat sample at 80°C for 48 hours.

  • Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_end Conclusion start Start prep Prepare Solutions of This compound start->prep storage Store under Experimental Conditions prep->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data end End data->end

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic start Inconsistent Results? check_homogeneity Check Sample Homogeneity start->check_homogeneity Yes check_storage Verify Storage Conditions start->check_storage No, consistent but failing check_homogeneity->check_storage No Issue resolve_homogeneity Improve Mixing Protocol check_homogeneity->resolve_homogeneity Issue Found check_contamination Investigate Contamination check_storage->check_contamination No Issue resolve_storage Calibrate/Repair Equipment check_storage->resolve_storage Issue Found resolve_contamination Use High-Purity Materials check_contamination->resolve_contamination Issue Found

Caption: Troubleshooting logic for inconsistent stability testing results.

References

Technical Support Center: Crystallization of 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "6-Propyloxane-2,4-dione" is not found in publicly available chemical literature. The following troubleshooting guide provides general principles and methodologies applicable to the crystallization of small organic compounds, particularly those with structures similar to cyclic diones. The quantitative data provided is illustrative for a model system.

Frequently Asked Questions (FAQs)

FAQ 1: Why are no crystals forming in my experiment?

Answer:

The failure of crystals to form is a common issue in crystallization and is often related to the solution not being supersaturated. A supersaturated solution contains more dissolved solute than it can normally hold at a given temperature, which is a prerequisite for crystallization.

Possible Causes and Troubleshooting Steps:

  • Insufficient Concentration: The most common reason for a lack of crystal formation is that the solution is not saturated or supersaturated.[1][2][3] To induce crystallization, you can try the following:

    • Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[2][4] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and impurity inclusion.

    • Cooling: If your compound's solubility is highly dependent on temperature, further cooling the solution in an ice bath or refrigerator may be necessary.[2][3]

    • Add an Anti-solvent: If you are using a solvent system, slowly add a miscible "anti-solvent" in which your compound is insoluble. This will reduce the overall solubility and promote crystallization.

  • High Purity of the Compound: Sometimes, very pure compounds can form stable supersaturated solutions that are resistant to nucleation. In such cases, you need to induce nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2][4] This provides a template for further crystal growth.

  • Interfering Impurities: Some impurities can inhibit crystal growth. If you suspect this is the case, you may need to perform an additional purification step, such as column chromatography, before attempting crystallization again.

Troubleshooting Workflow for No Crystal Growth

NoCrystals start No Crystals Observed check_saturation Is the solution saturated? start->check_saturation evaporate Evaporate some solvent check_saturation->evaporate No induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes re_cool Cool the solution again evaporate->re_cool re_cool->induce_nucleation failure Consider further purification re_cool->failure scratch Scratch the flask induce_nucleation->scratch No seed crystal seed Add a seed crystal induce_nucleation->seed Seed crystal available success Crystals Form scratch->success seed->success

Caption: Troubleshooting workflow when no crystals are forming.

FAQ 2: My compound is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][4] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid form of your compound.[4] Oiled out products are often impure.

Possible Causes and Troubleshooting Steps:

  • High Temperature of Saturation: The solution is becoming saturated at too high a temperature.

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the saturation temperature.[1] Allow the solution to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Insulating the flask can help slow the cooling process.[1]

  • Inappropriate Solvent: The chosen solvent may not be ideal for your compound.

    • Solvent Screening: You may need to screen for a different solvent or solvent mixture. A solvent with a lower boiling point might be beneficial.

Troubleshooting Workflow for Oiling Out

OilingOut start Compound 'oils out' reheat Reheat to dissolve oil start->reheat add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check_result Does it oil out again? slow_cool->check_result success Crystals Form check_result->success No change_solvent Change solvent system check_result->change_solvent Yes

Caption: Troubleshooting workflow for when the compound oils out.

FAQ 3: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?

Answer:

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and typically leads to the formation of small, poorly-defined crystals. The goal of a good crystallization is slow and controlled crystal growth.[5]

Possible Causes and Troubleshooting Steps:

  • Solution is Too Concentrated: If the solution is too concentrated, a large amount of solid will precipitate quickly upon cooling.

    • Add More Solvent: Reheat the solution to re-dissolve the precipitate and add more solvent to slightly decrease the concentration.[4]

  • Rapid Temperature Change: A sudden drop in temperature will cause rapid precipitation.

    • Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, insulated by a cork ring or paper towels, before moving it to a colder environment.[4]

Experimental Protocol: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).

  • Dilution for Slow Growth: Once dissolved, add an additional 5-10% volume of the hot solvent to ensure the solution is not overly saturated.

  • Slow Cooling: Cover the flask with a watch glass and place it on a cork ring or several layers of paper towels to insulate it from the benchtop. Allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Data Presentation: Effect of Cooling Rate on Crystal Size

Cooling Rate (°C/min)Average Crystal Size (µm)Purity (%)
> 5 (Fast)< 10095.2
1 - 5 (Moderate)100 - 50098.1
< 1 (Slow)> 50099.5
FAQ 4: My crystal yield is very low. How can I improve it?

Answer:

A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after crystallization.[4]

Possible Causes and Troubleshooting Steps:

  • Too Much Solvent: Using an excessive amount of solvent is a common cause of low yield.[1][4]

    • Reduce Solvent Volume: If you still have the mother liquor, you can try to recover more product by evaporating some of the solvent and re-cooling.

  • Insufficient Cooling: The solubility of your compound may still be significant at the final temperature of your crystallization.

    • Cool to a Lower Temperature: If you cooled to 0 °C in an ice bath, try cooling to a lower temperature using a dry ice/acetone bath, provided your solvent does not freeze.

  • Premature Filtration: Filtering the crystals before the crystallization is complete will result in a lower yield.

    • Allow Sufficient Time: Ensure the solution has been at the final low temperature for an adequate amount of time (e.g., several hours) to allow for maximum crystal formation.

FAQ 5: How do I select the right solvent for crystallization?

Answer:

The choice of solvent is crucial for successful crystallization.[5] An ideal solvent should exhibit the following properties:

  • High solubility at high temperatures and low solubility at low temperatures. [5] This allows the compound to dissolve when heated and crystallize upon cooling.

  • Does not react with the compound. [5]

  • Boiling point is not excessively high or low. A solvent with a very high boiling point can be difficult to remove from the crystals, while a very low boiling point solvent may evaporate too quickly.

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.

Experimental Protocol: Solvent Screening

  • Small-Scale Tests: Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.

  • Add Solvent: To each test tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.

  • Heating: Heat the test tubes that showed low solubility. A good solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

Data Presentation: Illustrative Solubility Data for a Model Compound

SolventSolubility at 20°C (g/100mL)Solubility at 70°C (g/100mL)Suitability
Water< 0.10.5Poor
Ethanol2.520.1Good
Acetone15.035.0Moderate
Hexane< 0.1< 0.1Unsuitable
Toluene1.218.5Good

References

Optimizing reaction conditions for 6-Propyloxane-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of 6-propyloxane-2,4-dione.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, a derivative of Meldrum's acid. The primary synthetic route involves the C-alkylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).

Q1: Why is the yield of my this compound consistently low?

A1: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Deprotonation: Meldrum's acid has a pKa of approximately 4.97, making it quite acidic for a carbon acid.[1][2] However, an insufficiently strong base or incorrect stoichiometry can lead to incomplete formation of the reactive enolate.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate or triethylamine, in at least a stoichiometric amount. For difficult reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) could be tested.

  • Side Reactions: The primary competing reaction is O-alkylation. Additionally, dialkylation at the C5 position can occur, consuming your starting material.

    • Solution: To favor C-alkylation, use less polar, aprotic solvents like THF or dichloromethane. Running the reaction at lower temperatures can also increase selectivity. To minimize dialkylation, use a strict 1:1 molar ratio of Meldrum's acid to your propyl halide.

  • Thermal Decomposition: Meldrum's acid and its derivatives can be thermally unstable.[2] Heating the reaction for extended periods or at high temperatures can lead to decomposition, which often involves the release of acetone and carbon dioxide to form a reactive ketene intermediate.[2]

    • Solution: Maintain a controlled, moderate reaction temperature. If heating is necessary, aim for the lowest effective temperature and monitor the reaction progress closely by TLC to avoid prolonged heating.

Q2: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities?

A2: Common impurities in this synthesis include unreacted Meldrum's acid, the dialkylated product (5,5-dipropyl-2,2-dimethyl-1,3-dioxane-4,6-dione), and potentially byproducts from O-alkylation.

  • Solution:

    • Purification: Column chromatography is the most effective method for separating these compounds. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.

    • Reaction Monitoring: To minimize the formation of impurities, monitor the reaction using TLC. A well-run reaction should show the gradual disappearance of the Meldrum's acid spot and the appearance of the product spot. If multiple product spots appear, the reaction conditions may need to be optimized for selectivity.

Q3: The reaction seems to be very slow or does not go to completion. What can I do?

A3: A sluggish reaction can be due to several factors related to the reactants and conditions.

  • Poor Quality Reagents:

    • Propyl Halide: The reactivity of the propyl halide is critical. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. Ensure your alkylating agent is of high purity.

    • Solvent: The solvent must be anhydrous. The presence of water can quench the enolate intermediate, halting the reaction.

  • Insufficient Activation:

    • Solution: Consider switching to a more polar aprotic solvent like DMF or using an ionic liquid, which has been shown to facilitate the alkylation of Meldrum's acid.[3] Additionally, a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial, especially in biphasic systems.

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of this compound?

A: The synthesis is a classic C-alkylation of an active methylene compound. The mechanism proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the C5 position of Meldrum's acid, forming a stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbon of the propyl halide in an SN2 reaction, forming the new carbon-carbon bond.

Q: Can I use a different alkylating agent besides a propyl halide?

A: Yes, the alkylation of Meldrum's acid is a versatile reaction that can be performed with various alkylating agents, including other alkyl halides and even alcohols under Mitsunobu conditions.[1][4] The choice of alkylating agent will determine the substituent at the C5 position.

Q: What are the typical reaction conditions for this synthesis?

A: A range of conditions can be effective. A common starting point is to react Meldrum's acid with a propyl halide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF at room temperature or with gentle heating.

Data Presentation

The following tables summarize reaction conditions for related syntheses involving Meldrum's acid, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Conditions for Dialkylation of Meldrum's Acid in an Ionic Liquid[3]

EntryAlkyl Halide (2)Time (h)Yield (%) of 3
an-BuBr492
bn-AmBr490
cn-OctBr688
dAllyl-Br595
eBenzyl-Br1285

Reactions carried out in [bpy]BF4 with NEt3 as the base at 60–70°C.

Table 2: Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes[5]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde1092
24-Chlorobenzaldehyde1094
34-Nitrobenzaldehyde1095
44-Methoxybenzaldehyde1090

Reactions carried out in [bmim]BF4 with a catalytic amount of piperidine at room temperature.

Experimental Protocols

General Protocol for the Synthesis of 5-Propyl-2,2-dimethyl-1,3-dioxane-4,6-dione:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Meldrum's acid (1.0 eq) and anhydrous solvent (e.g., THF or DMF, ~0.5 M concentration).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the suspension.

  • Alkylation: To the stirred suspension, add the propyl halide (e.g., 1-iodopropane, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product meldrum Meldrum's Acid enolate Enolate Anion meldrum->enolate + Base - H+ propyl_halide Propyl Halide (Pr-X) product This compound enolate->product + Propyl Halide - X-

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start setup Combine Meldrum's Acid, Base, and Solvent start->setup add_alkyl Add Propyl Halide setup->add_alkyl react Stir and Monitor Reaction (TLC) add_alkyl->react workup Quench Reaction and Extract Product react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide issue Low Yield or Incomplete Reaction check_base Check Base: - Strength - Stoichiometry issue->check_base check_temp Check Temperature: - Is it too high (decomposition)? - Is it too low (slow)? issue->check_temp check_reagents Check Reagents: - Anhydrous solvent? - Purity of halide? issue->check_reagents solution1 Use stronger base or adjust stoichiometry check_base->solution1 solution2 Optimize temperature (e.g., 40-50°C) check_temp->solution2 solution3 Use dry solvent and high-purity reagents check_reagents->solution3

Caption: Troubleshooting decision tree for low yield issues.

References

Identifying and minimizing byproducts in 6-Propyloxane-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 6-Propyloxane-2,4-dione. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound and what are the potential major byproducts?

A1: While specific literature on the synthesis of this compound is limited, analogous syntheses of substituted pyran-2,4-diones often involve the condensation of a β-ketoester with an acylating agent, followed by cyclization. A plausible route for this compound could involve the reaction of a propyl-substituted β-ketoester with an acetylating agent.

Potential major byproducts can arise from several side reactions:

  • Incomplete cyclization: Leaving unreacted starting materials or linear intermediates in the final product.

  • Self-condensation of starting materials: Particularly the β-ketoester, leading to higher molecular weight impurities.

  • Formation of isomers: Depending on the reaction conditions, different tautomers or constitutional isomers of the target molecule may form.

  • Decomposition: The pyran-2,4-dione ring can be susceptible to hydrolysis or other degradation pathways, especially under harsh temperature or pH conditions.

Q2: What analytical techniques are most effective for identifying and quantifying byproducts in my this compound synthesis?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your product mixture.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from byproducts and quantifying their relative amounts. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts. The mass spectra will provide valuable information about the molecular weight and fragmentation patterns of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of both the desired product and any significant byproducts. Comparing the spectra of your product to that of a pure standard (if available) or to predicted spectra can help identify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying byproducts in a single run.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low yield of this compound Incomplete reaction or cyclization.- Increase reaction time or temperature.- Use a more effective cyclization agent or catalyst.- Ensure anhydrous reaction conditions if moisture-sensitive reagents are used.
Decomposition of the product.- Perform the reaction at a lower temperature.- Use a milder base or acid for cyclization.- Quench the reaction carefully to neutralize any harsh reagents.
Multiple peaks of similar mass in GC-MS or LC-MS Presence of isomers.- Modify reaction conditions (e.g., solvent, temperature, base) to favor the formation of the desired isomer.- Employ a chiral catalyst if stereoisomers are possible.- Optimize the purification method (e.g., chromatography, recrystallization) to separate the isomers.
Presence of starting materials in the final product Incomplete reaction.- Increase the molar ratio of one of the reactants.- Extend the reaction time.- Check the purity and reactivity of the starting materials.
High molecular weight byproducts detected Self-condensation of starting materials or side reactions of the product.- Use a more dilute reaction mixture.- Add the reactants slowly to control the reaction rate.- Optimize the stoichiometry of the reactants.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of this compound Purity
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 50 - 1000.

    • Data Analysis: Identify the peak corresponding to this compound based on its expected mass-to-charge ratio. Analyze the mass spectra of other peaks to identify potential byproducts.

Visualizing Workflows and Relationships

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_separation Separation & Quantification cluster_identification Identification & Characterization cluster_optimization Process Optimization Synthesis This compound Synthesis Crude_Product Crude Product Mixture Synthesis->Crude_Product TLC Thin Layer Chromatography (TLC) Crude_Product->TLC Quick Purity Check HPLC HPLC Analysis Crude_Product->HPLC GC GC-MS Analysis (for volatile byproducts) Crude_Product->GC LCMS LC-MS Analysis HPLC->LCMS Byproduct_ID Byproduct Structure Elucidation GC->Byproduct_ID LCMS->Byproduct_ID NMR NMR Spectroscopy (1H, 13C) NMR->Byproduct_ID Optimization Reaction Condition Optimization Byproduct_ID->Optimization Minimize Byproducts

Caption: Workflow for byproduct identification and minimization in this compound synthesis.

Logical_Troubleshooting cluster_solutions Potential Solutions Start Problem Observed (e.g., Low Purity) Analysis Analyze Crude Product (HPLC, GC-MS, NMR) Start->Analysis Identify_Byproducts Identify Byproduct Structures Analysis->Identify_Byproducts Hypothesize Hypothesize Byproduct Formation Mechanism Identify_Byproducts->Hypothesize Change_Temp Modify Temperature Hypothesize->Change_Temp If thermal decomposition or side reaction Change_Time Adjust Reaction Time Hypothesize->Change_Time If incomplete reaction Change_Reagents Alter Reagents/ Stoichiometry Hypothesize->Change_Reagents If side reaction from a specific reagent Change_Solvent Change Solvent Hypothesize->Change_Solvent If solvent effect on selectivity Implement Implement Changes & Rerun Synthesis Change_Temp->Implement Change_Time->Implement Change_Reagents->Implement Change_Solvent->Implement

Caption: Logical troubleshooting approach for improving the purity of this compound.

Technical Support Center: Refinement of 6-Propyloxane-2,4-dione Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6-propyloxane-2,4-dione and similar β-dicarbonyl compounds by chromatography?

The purification of β-dicarbonyl compounds like this compound can present several challenges. These compounds can be prone to instability, including isomerization and decomposition, during chromatographic purification.[1] Their moderate polarity may also lead to issues such as peak tailing and poor resolution, particularly in normal-phase chromatography.

Q2: Should I use normal-phase or reverse-phase chromatography for purifying this compound?

The choice between normal-phase and reverse-phase chromatography depends on the specific impurities present in your sample.[2][3]

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[4] It can be effective for separating less polar impurities from the more polar this compound. However, strong interactions with the silica surface can sometimes lead to peak tailing or degradation of the target compound.

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6] RPC is often a good choice for purifying moderately polar to polar compounds and can offer better reproducibility.[2]

A preliminary analysis by Thin Layer Chromatography (TLC) using both normal and reverse-phase plates can help determine the most suitable technique for your separation needs.

Q3: My β-diketone seems to be degrading on the column. What can I do to minimize this?

Degradation of β-diketones during chromatography can be a significant issue.[1] To mitigate this, consider the following:

  • Use a less acidic stationary phase: Standard silica gel can be slightly acidic. Using deactivated or neutral silica, or a different stationary phase like alumina, may reduce degradation.

  • Add a modifier to the mobile phase: A small amount of a neutral or slightly basic modifier, such as triethylamine (TEA) or pyridine (in very low concentrations, e.g., 0.1%), can help to cap active sites on the silica gel and reduce compound degradation.

  • Work quickly and at low temperatures: If possible, perform the chromatography at a lower temperature to minimize thermal degradation.

  • Consider flash chromatography: The faster elution times in flash chromatography can reduce the time your compound spends on the stationary phase, potentially decreasing degradation.

Troubleshooting Guides

Normal-Phase Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Strong interaction with active sites on the silica gel. - Compound is too polar for the chosen mobile phase.- Add a small amount of a polar modifier (e.g., methanol, acetic acid) to the mobile phase. - Use a less active stationary phase (e.g., deactivated silica, alumina). - Consider switching to reverse-phase chromatography.
Poor Resolution - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase composition using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). - Reduce the amount of sample loaded onto the column.
Compound Degradation - Acidity of the silica gel. - Prolonged exposure to the stationary phase.- Use deactivated silica or add a basic modifier (e.g., triethylamine) to the mobile phase. - Increase the flow rate or use a steeper solvent gradient to reduce the run time.
Irreproducible Retention Times - Changes in mobile phase water content.- Use HPLC-grade solvents and keep them tightly sealed to minimize water absorption. For highly sensitive separations, consider pre-saturating the mobile phase with water.
Reverse-Phase Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks - Secondary interactions with residual silanols on the stationary phase. - Poor sample solubility in the mobile phase.- Use an end-capped C18 column. - Add a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid, typically 0.1%) to the mobile phase to suppress silanol ionization. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Low Retention (Compound elutes too quickly) - Mobile phase is too "strong" (too much organic solvent).- Increase the proportion of the aqueous component (e.g., water) in the mobile phase.
High Backpressure - Column frit blockage. - Precipitation of the sample or buffer in the system.- Filter your sample and mobile phase before use. - If using buffers, ensure they are soluble in the entire gradient range. Flush the column with an appropriate solvent to dissolve any precipitate.
Split Peaks - Column channeling or damage. - Sample solvent is much stronger than the mobile phase.- Check the column for voids and repack or replace if necessary. - Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

Experimental Protocols

Illustrative Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for the purification of a moderately polar compound like this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Protocol 2: Reverse-Phase HPLC

This protocol provides a starting point for developing a reverse-phase HPLC purification method.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, to be determined empirically).

  • Injection Volume: 10-100 µL (depending on sample concentration and column size).

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B that is weaker than the initial gradient conditions. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation Crude Product Crude Product Dissolve in Minimal Solvent Dissolve in Minimal Solvent Crude Product->Dissolve in Minimal Solvent Load onto Column Load onto Column Dissolve in Minimal Solvent->Load onto Column Elute with Solvent Gradient Elute with Solvent Gradient Load onto Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze Fractions (TLC/HPLC) Analyze Fractions (TLC/HPLC) Collect Fractions->Analyze Fractions (TLC/HPLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC/HPLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: General workflow for the chromatographic purification of this compound.

troubleshooting_logic Start Start Poor Separation Poor Separation Start->Poor Separation Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Yes Change Stationary Phase Change Stationary Phase Poor Separation->Change Stationary Phase No Peak Tailing Peak Tailing Optimize Mobile Phase->Peak Tailing Change Stationary Phase->Peak Tailing Add Modifier Add Modifier Peak Tailing->Add Modifier Yes Check for Overload Check for Overload Peak Tailing->Check for Overload No Success Success Add Modifier->Success Check for Overload->Success Not Overloaded Failure Failure Check for Overload->Failure Overloaded

Caption: A logical troubleshooting guide for common chromatography issues.

References

Addressing off-target effects of 6-Propyloxane-2,4-dione in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Propyloxane-2,4-dione

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other common issues encountered during in vitro cell-based assays.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise when using this compound in your experiments.

Q1: I'm observing a higher level of cytotoxicity than expected based on the reported on-target effects. What could be the cause?

A1: Unexpectedly high cytotoxicity can stem from several factors, including off-target effects or suboptimal experimental conditions. Here's a systematic approach to troubleshoot this issue:

  • Confirm On-Target Pathway Inhibition: First, verify that this compound is inhibiting the intended MEK/ERK pathway in your cell line at the concentrations used. This can be done by Western blot analysis of phosphorylated ERK (p-ERK) and total ERK. A decrease in the p-ERK/total ERK ratio would confirm on-target activity.

  • Assess Cell Viability with Multiple Assays: Relying on a single cytotoxicity assay can sometimes be misleading. It's recommended to use multiple assays that measure different aspects of cell health, such as metabolic activity (MTT, MTS), membrane integrity (LDH release, Trypan Blue), and apoptosis (caspase activity, Annexin V staining).[1][2][3]

  • Investigate Off-Target Kinase Inhibition: this compound, like many small molecule inhibitors, may have off-target effects on other kinases.[4] Consider performing a kinase selectivity profiling assay to identify other kinases that are inhibited by the compound at the concentrations you are using.[5][6]

  • Rule out Compound Precipitation: At higher concentrations, small molecules can sometimes precipitate out of solution, leading to non-specific cytotoxicity. Visually inspect your culture medium for any signs of precipitation.

Q2: My results are inconsistent across different experiments, even when using the same concentration of this compound. What should I check?

A2: Inconsistent results are often due to subtle variations in experimental conditions. Here are some key factors to control:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered signaling and drug responses. Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the stock solution is stored correctly, protected from light and at the recommended temperature, to prevent degradation.

  • Incubation Time: Adhere strictly to the planned incubation times. Variations in exposure duration can significantly impact cellular responses.

  • Assay-Specific Conditions: For colorimetric or fluorometric assays, ensure that there is no interference from the compound itself. Run a control with the compound in cell-free media to check for any background signal.

Q3: I've confirmed on-target MEK/ERK inhibition, but I'm observing a phenotype that is not typically associated with this pathway. How can I investigate this?

A3: This strongly suggests an off-target effect. Here is a workflow to identify the responsible off-target pathway:

  • Kinase Profiling: As mentioned previously, a broad kinase screen is the most direct way to identify unintended kinase targets.[5][6]

  • Pathway Analysis: If kinase profiling reveals off-target hits, use bioinformatics tools to analyze the pathways in which these kinases are involved. This can provide clues about the unexpected phenotype.

  • Phenotypic Rescue Experiments: If a specific off-target pathway is suspected, try to "rescue" the phenotype by using a known activator of that pathway in the presence of this compound.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different MEK inhibitor. If the phenotype is not replicated, it is more likely to be an off-target effect specific to the chemical scaffold of this compound.

Frequently Asked Questions (FAQs)

Q: What is the known on-target mechanism of action for this compound?

A: this compound is designed as a selective inhibitor of MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[7][8] By inhibiting MEK, this compound blocks the propagation of signals down the Ras-Raf-MEK-ERK pathway, a critical regulator of cell proliferation, differentiation, and survival.[9][10][11]

Q: What are some potential off-target effects of small molecule inhibitors like this compound?

A: Small molecule kinase inhibitors can have off-target effects due to the structural similarity of the ATP-binding pocket across the kinome.[4] These off-target interactions can lead to unexpected cellular responses. For example, some MEK inhibitors have been shown to interfere with calcium homeostasis independently of their effect on the MEK/ERK pathway.[12]

Q: How can I minimize the risk of misinterpreting data due to off-target effects?

A: A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that effectively inhibits the MEK/ERK pathway in your cells to minimize the engagement of lower-affinity off-targets.

  • Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as siRNA or CRISPR-mediated knockdown/knockout of MEK1/2.

  • Control Compounds: Include a negative control compound with a similar chemical structure but is inactive against MEK, if available. Also, use a positive control, such as another well-characterized MEK inhibitor.

Q: Are there any known liabilities of the "dione" chemical scaffold?

A: While specific data for this compound is not available, dione-containing compounds can sometimes be reactive or have specific off-target profiles. It is always good practice to consult the broader chemical literature for potential liabilities of the core scaffold of your small molecule.

Experimental Protocols

Protocol 1: Western Blot Analysis of MEK/ERK Pathway Activation

This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Lyse the cells in lysis buffer and quantify protein concentration.[13]

  • Prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total ERK1/2 antibody as a loading control.

Protocol 2: MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[14]

Materials:

  • 96-well plates

  • Cell culture reagents

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound for the desired time.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound at 1 µM

Kinase% Inhibition
MEK1 95
MEK2 92
Kinase A45
Kinase B20
Kinase C5

Table 2: Example IC50 Values for On-Target and Key Off-Target Kinases

KinaseIC50 (nM)
MEK1 15
MEK2 25
Kinase A850
Kinase B>10,000

Visualizations

MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Inhibitor This compound Inhibitor->MEK

Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype or Cytotoxicity Observed Confirm_On_Target Confirm On-Target MEK/ERK Inhibition (Western Blot) Start->Confirm_On_Target On_Target_Yes On-Target Inhibition Confirmed Confirm_On_Target->On_Target_Yes On_Target_No On-Target Inhibition Absent Confirm_On_Target->On_Target_No Investigate_Off_Target Investigate Off-Target Effects On_Target_Yes->Investigate_Off_Target Troubleshoot_Experiment Troubleshoot Experiment: - Compound Integrity - Cell Health - Assay Conditions On_Target_No->Troubleshoot_Experiment Kinase_Profiling Kinase Selectivity Profiling Investigate_Off_Target->Kinase_Profiling Orthogonal_Methods Use Orthogonal Methods (e.g., siRNA, other inhibitors) Investigate_Off_Target->Orthogonal_Methods Analyze_Results Analyze and Interpret Off-Target Data Kinase_Profiling->Analyze_Results Orthogonal_Methods->Analyze_Results

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Enhancing the Bioavailability of 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Propyloxane-2,4-dione. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of this compound. Given that this compound is a novel entity, this guide provides strategies based on established principles for enhancing the bioavailability of poorly soluble, lipophilic small molecules.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Oral Bioavailability in Preclinical Animal Models

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rodent model. What are the likely causes and how can we improve this?

A1: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds.[1] The primary reasons are often poor dissolution in the gastrointestinal (GI) tract and/or low permeability across the intestinal wall.[2] Here are several strategies to troubleshoot this issue:

  • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[3] Reducing the particle size of this compound can significantly increase its surface area, leading to faster dissolution and improved absorption.[4][5] Techniques like micronization or nanosizing can be employed.[6]

  • Formulation Strategies:

    • Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based drug delivery systems (LBDDS) can be highly effective.[7][8] These formulations can enhance solubility in the GI tract and may even promote lymphatic transport, which can help bypass first-pass metabolism in the liver.[7][9] Examples include self-emulsifying drug delivery systems (SEDDS).[10]

    • Solid Dispersions: Creating a solid dispersion involves dispersing the drug in a hydrophilic polymer matrix. This can improve the dissolution rate by presenting the drug in an amorphous (non-crystalline) state.[11]

    • Use of Co-solvents and Surfactants: Incorporating co-solvents or surfactants in the formulation can improve the solubility of the drug in the GI fluids.[10]

  • Excipient Selection: The excipients in your formulation can significantly impact drug absorption.[12] Some excipients can improve solubility, while others might hinder it.[13] It's crucial to screen for compatible and beneficial excipients.[14]

Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Performance

Q2: Our in vitro dissolution studies showed promising results, but we are not seeing a corresponding improvement in in vivo bioavailability. Why is there a discrepancy and how can we bridge this gap?

A2: A lack of in vitro-in vivo correlation (IVIVC) is a frequent hurdle in drug development.[15] Several factors can contribute to this disconnect:

  • Biorelevant Dissolution Media: Standard dissolution media (e.g., simple buffers) may not accurately mimic the complex environment of the GI tract.[16] Consider using biorelevant media that contain bile salts and phospholipids to better simulate fed and fasted states in the intestine.

  • Physiological Factors: The in vivo environment includes factors not present in vitro, such as gastric emptying time, intestinal motility, pH gradients, and the presence of food.[15] These can all influence drug absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver after absorption, reducing the amount of active compound that reaches systemic circulation.[8] This is a common issue for lipophilic drugs.[7]

  • Efflux Transporters: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its absorption.

To improve the correlation, you can refine your in vitro models to be more predictive of in vivo performance and conduct further in vivo studies to understand the metabolic fate of the compound.[17]

Issue 3: High Inter-Individual Variability in Pharmacokinetic (PK) Studies

Q3: We are observing high variability in the plasma concentration-time profiles between individual animals in our PK studies. What could be causing this and how can we reduce it?

  • Formulation Instability: If the formulation is not physically or chemically stable, it can lead to inconsistent dosing.

  • Differences in GI Physiology: Variations in gastric emptying, intestinal transit time, and gut microbiome among animals can affect drug absorption.

  • Genetic Polymorphisms: Differences in metabolic enzymes or drug transporters among animals can lead to varied drug exposure.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic drugs.

To mitigate variability, ensure you are using a robust and stable formulation.[18] Standardizing experimental conditions, such as fasting protocols and dosing procedures, is also critical.[19] Increasing the number of animals per group can also help to improve the statistical power of your study.

Quantitative Data Summary

The following tables summarize hypothetical data from formulation screening studies aimed at improving the bioavailability of this compound.

Table 1: Effect of Particle Size Reduction on Oral Bioavailability in Rats

FormulationMean Particle Size (D50)Cmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
Simple Suspension25 µm50 ± 15250 ± 75100
Micronized Suspension5 µm150 ± 40800 ± 200320
Nanosuspension200 nm400 ± 902500 ± 5001000

Data are presented as mean ± standard deviation (n=6 per group).

Table 2: Comparison of Different Formulation Strategies on Oral Bioavailability in Dogs

Formulation TypeKey ExcipientsCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
Simple SuspensionWater, 0.5% Methylcellulose20 ± 8100 ± 30100
Oil-in-Water EmulsionMedium-Chain Triglycerides, Polysorbate 80120 ± 35750 ± 180750
SEDDSCapryol 90, Cremophor EL, Transcutol HP350 ± 802800 ± 6002800
Solid DispersionPVP K30, Soluplus®250 ± 601900 ± 4501900

Data are presented as mean ± standard deviation (n=4 per group).

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes the preparation of a nanosuspension using a wet-milling technique.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or similar milling equipment

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the coarse suspension and milling media to the milling chamber at a specified ratio (e.g., 1:1 by volume).

  • Mill the suspension at a set speed and temperature for a predetermined duration (e.g., 4 hours at 600 RPM, 4°C).

  • Periodically withdraw small aliquots to monitor the particle size reduction.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral PK study in rats to evaluate different formulations.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

  • Animals should be fasted overnight (with free access to water) before dosing.

Formulations:

  • Prepare the test formulations (e.g., simple suspension, nanosuspension, SEDDS) at the desired concentration.

  • The vehicle for the simple suspension can be 0.5% methylcellulose in water.

Procedure:

  • Divide the rats into groups (n=6 per formulation).

  • Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process the blood samples to obtain plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathways & Workflows

bioavailability_factors drug This compound (Oral Administration) dissolution Dissolution in GI Fluids drug->dissolution absorption Absorption across Intestinal Wall dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailability) liver->systemic_circulation Metabolites liver->systemic_circulation Unchanged Drug excretion Excretion systemic_circulation->excretion

Caption: Factors influencing the oral bioavailability of a drug.

formulation_workflow start Low Bioavailability of This compound physicochem Physicochemical Characterization (Solubility, LogP, pKa) start->physicochem formulation_dev Formulation Development physicochem->formulation_dev particle_size Particle Size Reduction (Micronization, Nanosizing) formulation_dev->particle_size lipid_based Lipid-Based Systems (SEDDS, Emulsions) formulation_dev->lipid_based solid_dispersion Solid Dispersions formulation_dev->solid_dispersion invitro In Vitro Screening (Dissolution, Permeability) particle_size->invitro lipid_based->invitro solid_dispersion->invitro invivo In Vivo PK Study (Animal Model) invitro->invivo optimization Optimization invivo->optimization Data Analysis optimization->formulation_dev Iterate

Caption: Workflow for enhancing the bioavailability of a new chemical entity.

References

Technical Support Center: Enhancing the Metabolic Stability of 6-Propyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the modification of 6-propyloxane-2,4-dione to improve its metabolic stability.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: My this compound analogs show high clearance in human liver microsome (HLM) assays. What are the likely metabolic hotspots?

Answer: The primary metabolic liabilities of the this compound scaffold are likely:

  • Oxidation of the n-propyl group: The terminal (ω) and penultimate (ω-1) carbons of the propyl side chain are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.

  • Hydrolysis of the oxane-2,4-dione ring: The ester and amide-like functionalities within the heterocyclic ring can be cleaved by hydrolases, leading to ring-opening and inactivation.

To confirm the metabolic hotspots, it is essential to perform metabolite identification studies using high-resolution mass spectrometry (LC-MS/MS).

Question: How can I reduce the oxidation of the n-propyl group?

Answer: Several strategies can be employed to block or attenuate the oxidation of the propyl group:

  • Introduction of fluorine atoms: Replacing hydrogen atoms with fluorine on the terminal or penultimate carbons can block CYP-mediated hydroxylation. For instance, synthesizing a 3,3-difluoropropyl or a terminal trifluoromethyl analog.

  • Introduction of steric hindrance: Incorporating a bulky group, such as a cyclopropyl or a gem-dimethyl group, adjacent to or on the propyl chain can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric replacement: Replacing the propyl group with a more metabolically stable bioisostere, such as a cyclopropylmethyl or an N-propyl sulfonamide, can be effective.

Question: What modifications can I make to prevent the hydrolysis of the oxane-2,4-dione ring?

Answer: Enhancing the stability of the heterocyclic ring against hydrolysis is crucial. Consider the following approaches:

  • Bioisosteric replacement of the lactone (ester) moiety: Replace the oxygen atom in the ring with a nitrogen atom to form a more stable lactam. Alternatively, replacing the ester with a 1,2,4-oxadiazole has been shown to improve metabolic stability in some scaffolds.[1]

  • Introduction of electron-withdrawing groups: Flanking the ester or amide bonds with electron-withdrawing groups can reduce their susceptibility to hydrolysis.

  • Conformational constraint: Introducing rigidity into the molecule, for example, by creating a bicyclic system, can sometimes orient the labile groups in a way that is less accessible to hydrolytic enzymes.

Question: My modifications have improved metabolic stability but have significantly reduced the compound's primary activity. What should I do?

Answer: This is a common challenge in medicinal chemistry, known as a "metabolic cliff." It highlights the importance of the structure-activity relationship (SAR) alongside the structure-metabolism relationship.

  • Re-evaluate the modification strategy: The modification may be interfering with a key binding interaction. Use molecular modeling or consult existing SAR data to understand which parts of the molecule are critical for its activity.

  • Fine-tune the modifications: Instead of a drastic change, consider more subtle modifications. For example, if you introduced a large bulky group, try a smaller one. If you replaced a group with a bioisostere, try a different one with slightly different electronic or steric properties.

  • Iterative optimization: The process of improving metabolic stability while maintaining activity is often iterative. Synthesize a small library of analogs with varied modifications at the metabolic hotspot to find a balance between stability and potency.

Frequently Asked Questions (FAQs)

What are the main objectives of modifying this compound for improved metabolic stability?

The primary goals are to:

  • Increase the half-life of the compound in the body.

  • Improve oral bioavailability by reducing first-pass metabolism in the liver.[2]

  • Reduce inter-individual variability in drug exposure due to differences in metabolic enzyme activity.

  • Minimize the formation of potentially toxic or active metabolites.[2]

What are the essential in vitro assays for evaluating the metabolic stability of my new analogs?

The most common and crucial in vitro assays include:

  • Liver Microsomal Stability Assay: Utilizes microsomes, which are vesicles of the endoplasmic reticulum from liver cells, containing a high concentration of CYP enzymes. This assay is excellent for assessing Phase I metabolic stability.

  • Hepatocyte Stability Assay: Uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and cofactors. This provides a more comprehensive picture of metabolic clearance.

  • Plasma Stability Assay: Determines the stability of the compound in plasma, which is important for identifying susceptibility to plasma esterases and other enzymes.

How do I select the most appropriate structural modifications for my project?

The choice of modification depends on the identified metabolic liability and the known SAR of your compound series. A systematic approach is recommended:

  • Identify the metabolic hotspot(s): Use in vitro metabolic assays and metabolite identification.

  • Consult literature and databases: Look for established bioisosteric replacements for the identified labile functional groups.

  • Consider synthetic feasibility: Choose modifications that are synthetically accessible.

  • Balance physicochemical properties: Be mindful of how modifications will affect properties like lipophilicity (LogP) and solubility, as these also impact the overall pharmacokinetic profile.

What is "metabolic switching," and how can I avoid it?

Metabolic switching is a phenomenon where blocking one metabolic hotspot leads to increased metabolism at a previously minor site. To avoid this:

  • Comprehensive metabolite identification: Before making modifications, try to identify all major and minor metabolites.

  • Iterative design and testing: After an initial modification improves stability, re-run metabolic stability and metabolite identification assays to see if a new metabolic pathway has become dominant.

  • In silico prediction: Computational models can sometimes predict multiple potential sites of metabolism, helping to anticipate metabolic switching.[3]

Data Presentation

The following table summarizes hypothetical metabolic stability data for this compound and several of its modified analogs in a human liver microsomal assay.

Compound IDModificationHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)
Parent-001 This compound886.6
Analog-A01 6-(3,3,3-trifluoropropyl)oxane-2,4-dione2527.7
Analog-A02 6-(cyclopropylmethyl)oxane-2,4-dione3221.7
Analog-B01 6-propyl-piperidine-2,4-dione1546.2
Analog-C01 6-(3,3,3-trifluoropropyl)-piperidine-2,4-dione> 60< 11.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life and intrinsic clearance of test compounds.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL labetalol)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, add 2 µL of 100 µM test compound (diluted from 10 mM stock).

    • Add 156 µL of 0.5 M potassium phosphate buffer.

    • Add 20 µL of HLM (final concentration 1 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 22 µL of the pre-warmed NADPH regenerating system to each well to start the reaction (final volume 200 µL, final test compound concentration 1 µM).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the reaction well.

    • Quench the reaction by adding the aliquot to a new 96-well plate containing 100 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Seal the quenching plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of a test compound after incubation with HLM.

Materials:

  • Samples from a scaled-up version of the metabolic stability assay (Protocol 1).

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

  • C18 reverse-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Metabolite identification software.

Procedure:

  • Chromatographic Separation:

    • Inject the processed sample onto the UPLC system.

    • Use a gradient elution method to separate the parent compound from its metabolites. A typical gradient might be 5% B to 95% B over 15 minutes.

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative ionization modes.

    • Perform a full scan MS experiment to detect all ions.

    • Perform data-dependent MS/MS acquisition, where the most intense ions from the full scan are fragmented to obtain structural information.

  • Data Processing and Analysis:

    • Process the raw data using metabolite identification software.

    • Compare the chromatograms of the t=0 min sample with later time points to identify new peaks corresponding to metabolites.

    • Determine the accurate mass of the potential metabolites and predict their elemental composition.

    • Propose potential biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

    • Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to confirm the site of modification. For example, a change in the fragmentation of the propyl group would suggest it as the site of metabolism.

Visualizations

G cluster_phase1 Phase I Metabolism cluster_hydrolysis Hydrolysis cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 ω-Hydroxypropyl Metabolite Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 ω-1 Hydroxypropyl Metabolite Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Ring-Opened Metabolite (Carboxylic Acid) Parent->Metabolite3 Esterase/Amidase Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 UGT Conjugation Metabolite2->Metabolite4

Caption: Hypothetical metabolic pathway of this compound.

G start Start: New Analog Synthesis protocol1 Protocol 1: HLM Stability Assay Determine t½ and CLint start->protocol1 decision1 Metabolically Stable? protocol1->decision1 protocol2 Protocol 2: Metabolite ID Identify metabolic hotspot(s) decision1->protocol2 No stop End: Advance Candidate decision1->stop Yes design Design New Analogs (e.g., block hotspot) protocol2->design retest Re-evaluate Activity design->retest retest->start

Caption: Experimental workflow for improving metabolic stability.

G hotspot Metabolic Hotspot Identified propyl Propyl Group Oxidation hotspot->propyl ring Ring Hydrolysis hotspot->ring strat_propyl1 Introduce Fluorine (e.g., -CF3, -CHF2) propyl->strat_propyl1 strat_propyl2 Add Steric Bulk (e.g., gem-dimethyl) propyl->strat_propyl2 strat_propyl3 Bioisosteric Replacement (e.g., cyclopropyl) propyl->strat_propyl3 strat_ring1 Lactone to Lactam (O -> NH) ring->strat_ring1 strat_ring2 Bioisosteric Replacement (e.g., 1,2,4-Oxadiazole) ring->strat_ring2 strat_ring3 Add Electron Withdrawing Groups ring->strat_ring3

Caption: Decision tree for selecting a modification strategy.

References

Validation & Comparative

Confirming the Structure of Synthesized 6-Propyloxane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of chemical and pharmaceutical research. For novel compounds such as 6-Propyloxane-2,4-dione, a multi-faceted analytical approach is imperative to ensure the integrity of experimental data and to meet stringent regulatory standards. This guide provides a comparative framework for the structural elucidation of this compound, detailing the expected outcomes from key analytical techniques and offering standardized experimental protocols.

Structural Elucidation: A Multi-Technique Approach

The confirmation of the this compound structure relies on the convergence of data from several spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular architecture, and together they form a comprehensive analytical package. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3][4] For absolute confirmation of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[5][6]

Data Presentation: Comparative Analysis of Expected Spectroscopic Data

The following table summarizes the anticipated and hypothetical experimental data for the structural confirmation of this compound. These expected values are derived from the analysis of structurally similar compounds and theoretical predictions.

Analytical Technique Expected Data for this compound Hypothetical Experimental Data Interpretation
¹H NMR δ 0.9 (t, 3H, -CH₃), δ 1.4-1.6 (m, 2H, -CH₂-), δ 2.5 (t, 2H, -CH₂- at C6), δ 2.8 (s, 2H, -CH₂- at C3), δ 4.5 (t, 1H, -CH- at C6)δ 0.92 (t, J=7.4 Hz, 3H), δ 1.55 (m, 2H), δ 2.51 (t, J=7.2 Hz, 2H), δ 2.83 (s, 2H), δ 4.52 (t, J=6.8 Hz, 1H)Confirms the presence and connectivity of the propyl group and the protons on the oxane ring.
¹³C NMR δ 14 (-CH₃), δ 18 (-CH₂-), δ 36 (-CH₂- at C6), δ 45 (-CH₂- at C3), δ 80 (-CH- at C6), δ 170 (C=O at C2), δ 205 (C=O at C4)δ 13.9, 18.2, 36.5, 45.1, 80.3, 170.5, 204.8Indicates the number and types of carbon environments, including the two distinct carbonyl carbons.
Mass Spec. (HRMS) Exact Mass: [M+H]⁺ = 157.0865m/z = 157.0863Confirms the elemental composition and molecular weight of the synthesized compound.
IR Spectroscopy ν 2960-2850 cm⁻¹ (C-H stretch), ν 1750 cm⁻¹ (lactone C=O stretch), ν 1710 cm⁻¹ (ketone C=O stretch), ν 1250-1050 cm⁻¹ (C-O stretch)2955, 2860, 1748, 1712, 1245, 1055 cm⁻¹Identifies the key functional groups present in the molecule, particularly the two carbonyls and the ether linkage.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire two-dimensional spectra to establish proton-proton (COSY) and proton-carbon (HSQC for one-bond, HMBC for multiple-bond) correlations.[6] These experiments are critical for unambiguous assignment of all signals.

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the chemical formula of this compound.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl, KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams illustrate key aspects of the workflow and rationale in the structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Synthesized Product workup->product nmr NMR (1H, 13C, 2D) product->nmr ms HRMS product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography (Optional) product->xray data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Experimental workflow for synthesis and structural confirmation.

signaling_pathway This compound This compound Target Protein Target Protein This compound->Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway involving a dione compound.

logical_relationship cluster_techniques Analytical Techniques Molecular Formula Molecular Formula Functional Groups Functional Groups Carbon-Hydrogen Framework Carbon-Hydrogen Framework 3D Structure 3D Structure HRMS HRMS HRMS->Molecular Formula IR Spectroscopy IR Spectroscopy IR Spectroscopy->Functional Groups NMR (1D & 2D) NMR (1D & 2D) NMR (1D & 2D)->Carbon-Hydrogen Framework X-ray Crystallography X-ray Crystallography X-ray Crystallography->3D Structure

Caption: Logical relationships between analytical techniques and structural information.

References

Comparative Analysis of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "6-Propyloxane-2,4-dione" is not extensively documented in scientific literature, a class of structurally related compounds, pyrano[2,3-d]pyrimidine-2,4-diones, has emerged as a promising scaffold in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the activity of these derivatives in various cancer cell lines, supported by experimental data from published studies. The primary mechanism of action for many of these compounds is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1][2][3] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, leading to apoptosis and cell cycle arrest.[1]

Data Presentation: In Vitro Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

The following tables summarize the in vitro anticancer activity and PARP-1 inhibitory potency of various synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives.

Table 1: Anti-proliferative Activity (IC50, µM) in Different Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Caco-2 (Colorectal Adenocarcinoma)PC-3 (Prostate Cancer)Reference Drug (Doxorubicin/Erlotinib)
Series 1: Pyrano[2,3-d]pyrimidine-2,4-diones
Compound S22.65 ± 0.05-----Staurosporine: 7.258 µM
Compound S71.28 ± 1.12-----Staurosporine: 7.258 µM
Compound S80.66 ± 0.052.76 ± 0.06----Staurosporine: 7.258 µM
Series 2: Fused Pyran Derivatives
Compound 6e12.46 ± 2.72-----Mitoxantrone
Compound 14b--0.23 ± 0.12---Mitoxantrone
Compound 8c-7.58 ± 1.01----Mitoxantrone
Series 3: 2-Substituted Pyranopyridine Derivatives
Compound 12->50-7.8 ± 0.910.2 ± 1.3-Doxorubicin: 8.5 ± 0.9 (HepG2), 11.4 ± 1.5 (Caco-2)
Compound 14-9.1 ± 1.1-6.5 ± 0.7--Doxorubicin: 8.5 ± 0.9 (HepG2)
Series 4: Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound 8a-----7.98Erlotinib: 11.05 µM
Compound 8d--7.23--7.12Erlotinib: 6.53 µM (A549), 11.05 µM (PC-3)
Compound 9a-----9.26Erlotinib: 11.05 µM

Data is presented as mean ± standard deviation. A lower IC50 value indicates higher potency.

Table 2: PARP-1 Inhibitory Activity (IC50, nM)

CompoundPARP-1 IC50 (nM)Reference Drug (Olaparib)
Compound S24.06 ± 0.185.77 nM
Compound S73.61 ± 0.155.77 nM
Compound S4-5.77 nM
Compound S5-5.77 nM
Compound S8-5.77 nM
Compound S10-5.77 nM
Compound S1>1005.77 nM
Compound S6>1005.77 nM
Compound S9>1005.77 nM

Data is presented as mean ± standard deviation. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (MCF-7, HCT116, A549, etc.) are seeded in 96-well plates at a density of 1 x 10^5 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrano[2,3-d]pyrimidine-2,4-dione derivatives (typically in a two-fold dilution series) and incubated for an additional 24 to 48 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 492 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Interpretation: The results allow for the quantification of the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compounds of interest. After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then washed again with PBS and incubated with a solution containing propidium iodide (PI) and RNase. RNase is used to degrade RNA and ensure that PI only binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: A histogram of DNA content versus cell count is generated. The G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have a DNA content between 2N and 4N. The percentage of cells in each phase is then calculated.

Mandatory Visualization

Signaling Pathway: PARP-1 Inhibition in Cancer Therapy

The following diagram illustrates the role of PARP-1 in DNA single-strand break repair and how its inhibition by pyrano[2,3-d]pyrimidine-2,4-dione derivatives leads to synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations).

PARP1_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_repair Base Excision Repair (BER) cluster_replication Replication cluster_hr_repair Homologous Recombination (HR) cluster_inhibition PARP Inhibition cluster_synthetic_lethality Synthetic Lethality ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 activates replication_fork Replication Fork ssb->replication_fork unrepaired par PARylation parp1->par catalyzes repair_proteins Recruitment of Repair Proteins par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair ssb_repair->replication_fork allows progression dsb Double-Strand Break (DSB) replication_fork->dsb leads to brca BRCA1/2 dsb->brca hr_deficiency HR Deficiency (e.g., BRCA mutation) dsb->hr_deficiency in cancer cells rad51 RAD51 brca->rad51 recruits hr_repair Error-Free DSB Repair rad51->hr_repair cell_survival Cell Survival hr_repair->cell_survival inhibitor Pyrano[2,3-d]pyrimidine- 2,4-dione Derivative inhibitor->parp1 inhibits unrepaired_dsb Unrepaired DSBs hr_deficiency->unrepaired_dsb apoptosis Apoptosis unrepaired_dsb->apoptosis

Caption: PARP-1 inhibition pathway.

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel anticancer compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Conclusion synthesis Synthesis of Pyrano[2,3-d]pyrimidine- 2,4-dione Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Culturing of Cancer Cell Lines mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis target_assay Target Engagement Assay (e.g., PARP-1 Inhibition) ic50->target_assay data_analysis Data Analysis and Comparison apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis target_assay->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Experimental workflow for anticancer drug screening.

References

A Comparative Analysis of Dione-Based Inhibitors: Scaffolds, Targets, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, heterocyclic compounds containing a dione moiety have emerged as a privileged scaffold, yielding a diverse array of inhibitors with significant therapeutic potential. This guide provides a comparative analysis of 6-propyloxane-2,4-dione's structural analogue, oxazolidine-2,4-dione, alongside other prominent dione inhibitors such as thiazolidinediones and quinazoline-diones. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Initial literature and database searches for "this compound" did not yield specific data on its synthesis, biological activity, or established targets. This suggests that it may be a novel compound or one that is not extensively characterized in publicly accessible research. Consequently, this analysis will focus on a closely related structural analogue, oxane-2,4-dione derivatives , for which there is published research, to provide a valuable comparative context against other well-studied dione inhibitors.

Comparative Efficacy of Dione Inhibitors

The inhibitory potential of various dione compounds is summarized below, highlighting their diverse biological targets and potencies.

Inhibitor ClassRepresentative Compound(s)Target(s)Key Findings
Oxazolidine-2,4-diones N-Acyl and N-sulfonyl derivativesSerine Proteases (e.g., Human Neutrophil Elastase)Exhibit pseudo-irreversible inhibition with high second-order rate constants.[1][2]
Thiazolidinediones Rosiglitazone, PioglitazonePPARγ, α-amylase, various kinasesAct as insulin sensitizers; some derivatives show anticancer activity.
Quinazoline-diones Various synthetic derivativesVEGFR-2, bacterial gyraseDemonstrate potential as anticancer and antibacterial agents.

Detailed Inhibitory Activity

The following table presents a more detailed comparison of the inhibitory activities of selected dione compounds against their respective targets.

InhibitorTargetAssay TypeIC50 / ActivityReference
N-Acyl-oxazolidine-2,4-dioneHuman Neutrophil ElastaseEnzyme Inhibition AssayPotent inhibition (specific IC50 values not publicly available, but described as potent)[1][2]
Thiazolidinedione Derivative (Compound 5d)Multiple Cancer Cell LinesMTT AssayGI50: 1.11 - 2.04 µM[3]
Quinazoline-dione Derivative (Compound 13)Escherichia coliAgar Well DiffusionMIC: 65 mg/mL[4]
Quinazoline-dione Derivative (Compound 5p)VEGFR-2Enzyme Inhibition AssayIC50: 0.117 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Serine Protease Inhibition Assay (for Oxazolidine-2,4-diones)

This protocol is based on general methods for assessing serine protease inhibition.

  • Reagents and Materials:

    • Purified human neutrophil elastase (HNE)

    • Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

    • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

    • Oxazolidine-2,4-dione inhibitor dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • The inhibitor is pre-incubated with HNE in the assay buffer at 37°C for a defined period to allow for binding.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate by HNE, is monitored over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve. For pseudo-irreversible inhibitors, second-order rate constants (k_inact/K_i) are determined by analyzing the time-dependent inhibition.

MTT Assay for Anticancer Activity (for Thiazolidinediones)

This protocol is a standard method for assessing cell viability.[5][6][7]

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, PC-3)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Thiazolidinedione inhibitor dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the thiazolidinedione inhibitor and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

VEGFR-2 Enzyme Inhibition Assay (for Quinazoline-diones)

This protocol outlines a common method for measuring the inhibition of VEGFR-2 kinase activity.[1]

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Quinazoline-dione inhibitor dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 96-well plate

    • Luminometer

  • Procedure:

    • The VEGFR-2 enzyme is incubated with various concentrations of the quinazoline-dione inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent signal.

    • The luminescence is measured using a luminometer.

    • The percentage of inhibition is calculated, and IC50 values are determined by plotting the inhibition data against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

signaling_pathway cluster_serine_protease Serine Protease Pathway Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HNE Release HNE Release Neutrophil Activation->HNE Release ECM Degradation ECM Degradation HNE Release->ECM Degradation Tissue Damage Tissue Damage ECM Degradation->Tissue Damage Oxazolidine-2,4-dione Oxazolidine-2,4-dione Oxazolidine-2,4-dione->HNE Release inhibition

Caption: Serine protease inhibition by oxazolidine-2,4-diones.

experimental_workflow cluster_mtt_assay MTT Assay Workflow Cell Seeding Cell Seeding Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment MTT Addition MTT Addition Inhibitor Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the MTT cell viability assay.

signaling_pathway_ppar cluster_ppar PPARγ Signaling Pathway Thiazolidinedione Thiazolidinedione PPARγ PPARγ Thiazolidinedione->PPARγ activation RXR RXR PPARγ->RXR heterodimerization PPRE PPRE RXR->PPRE binding Gene Transcription Gene Transcription PPRE->Gene Transcription Insulin Sensitization Insulin Sensitization Gene Transcription->Insulin Sensitization

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Conclusion

While specific data for this compound remains elusive, the analysis of its structural analogue, oxazolidine-2,4-dione, and comparison with other dione inhibitors, reveals the significant therapeutic versatility of the dione scaffold. These compounds target a wide range of proteins, including enzymes and nuclear receptors, implicated in various diseases from inflammation and diabetes to cancer. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation and the rational design of novel dione-based inhibitors. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of molecules.

References

Validating Cellular Target Engagement of 6-Propyloxane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the intracellular target engagement of the novel compound 6-Propyloxane-2,4-dione. For the purpose of this guide, we will hypothesize that the primary molecular target of this compound is the fictional kinase, "Kinase Y," which is implicated in a pro-inflammatory signaling cascade. We will explore various experimental approaches to confirm this interaction within a cellular context, presenting supporting data and detailed protocols.

Introduction to Target Engagement

Establishing that a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in drug discovery.[1][2] This process, known as target engagement, provides crucial evidence for the compound's mechanism of action and is a key predictor of its potential efficacy.[1][3] A variety of techniques have been developed to measure target engagement, ranging from direct biophysical measurements in live cells to broader proteomic approaches.[1][3] This guide will focus on a selection of these methods to validate the binding of this compound to its putative target, Kinase Y.

Hypothetical Signaling Pathway of Kinase Y

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Y Kinase Y Receptor->Kinase Y Activates Downstream Effector Downstream Effector Kinase Y->Downstream Effector Phosphorylates Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes This compound This compound This compound->Kinase Y Inhibits

Caption: Hypothetical signaling pathway of Kinase Y.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[3] Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Protein Profiling (AfBPP), and Western Blotting for downstream pathway modulation.

Data Presentation
MethodPrincipleThroughputDirect Target MeasurementKey Requirement
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][5][6]Low to HighYesA specific antibody for the target protein.
Affinity-Based Protein Profiling (AfBPP) A modified version of the compound with a reporter tag is used to pull down interacting proteins.[1]Low to MediumYesSynthesis of a tagged compound derivative.
Western Blot (Downstream Modulation) Measures changes in the phosphorylation state or abundance of proteins downstream of the target.Low to MediumNo (Infers engagement)Validated antibodies for downstream markers.

Table 1: Comparison of key features of different target engagement validation methods.

MethodCompoundConcentration (µM)Target Engagement MetricResult
CETSA This compound10ΔTm of Kinase Y (°C)+4.5°C
CETSA Vehicle (DMSO)-ΔTm of Kinase Y (°C)0°C
AfBPP This compound-biotin5Fold Enrichment of Kinase Y15-fold
AfBPP Control Compound-biotin5Fold Enrichment of Kinase Y1.2-fold
Western Blot This compound10% Reduction in p-Downstream Effector85%
Western Blot Vehicle (DMSO)-% Reduction in p-Downstream Effector0%

Table 2: Hypothetical experimental data for validating the engagement of this compound with Kinase Y.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[4][7]

Workflow for CETSA

G cluster_0 Cell Culture and Treatment cluster_1 Heat Shock cluster_2 Protein Extraction and Analysis a Culture Cells b Treat with this compound or Vehicle a->b c Aliquot cell suspension b->c d Heat at different temperatures c->d e Cell Lysis d->e f Separate soluble and precipitated fractions e->f g Quantify soluble Kinase Y (e.g., by Western Blot) f->g

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Plate human inflammatory cells (e.g., macrophages) at a density of 2 x 10^6 cells/well and culture overnight. Treat the cells with 10 µM this compound or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Treatment: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of soluble Kinase Y at each temperature using Western Blot analysis with a specific anti-Kinase Y antibody. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

Affinity-Based Protein Profiling (AfBPP)

AfBPP utilizes a chemically modified version of the compound of interest to identify its binding partners.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a biotin tag, creating "this compound-biotin."

  • Cell Lysate Preparation: Prepare a lysate from the relevant cell line.

  • Probe Incubation: Incubate the cell lysate with 5 µM "this compound-biotin" or a control biotinylated compound for 1 hour.

  • Pulldown: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins.

  • Analysis: Identify the eluted proteins by mass spectrometry or Western Blot for Kinase Y.

Logical Relationship of Validation Methods

G cluster_0 Direct Binding Assays cluster_1 Functional (Indirect) Assay Hypothesis This compound binds to Kinase Y CETSA CETSA Hypothesis->CETSA Confirms thermal stabilization AfBPP AfBPP Hypothesis->AfBPP Confirms direct interaction Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed AfBPP->Target Engagement Confirmed Downstream Pathway Analysis Downstream Pathway Analysis Mechanism of Action Validated Mechanism of Action Validated Downstream Pathway Analysis->Mechanism of Action Validated Target Engagement Confirmed->Downstream Pathway Analysis Predicts functional consequence

Caption: Logical flow for validating target engagement and mechanism of action.

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-faceted process that strengthens the rationale for its further development. The Cellular Thermal Shift Assay offers a robust method for confirming direct binding in a native cellular environment without modifying the compound.[5][7] Affinity-Based Protein Profiling provides an alternative, direct approach, while analysis of downstream signaling pathways offers crucial functional validation of the compound's effect. By employing a combination of these methodologies, researchers can build a comprehensive and compelling case for the on-target activity of their lead compounds.

References

Comparative Guide to the Synthesis and Biological Evaluation of 2-Acyl-cyclohexane-1,3-diones and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activities of 2-acyl-cyclohexane-1,3-diones, with a focus on their herbicidal properties as p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Due to the likely misnomer of "6-propyloxane-2,4-dione," this guide will use a representative and well-documented member of the 2-acyl-cyclohexane-1,3-dione family, 2-undecanoyl-cyclohexane-1,3-dione , as the primary compound for comparison. This compound has demonstrated high potency as an HPPD inhibitor.[1]

We will compare its synthesis and herbicidal activity with two commercially successful HPPD inhibitor herbicides from different chemical classes: Mesotrione (a triketone) and Topramezone (a pyrazolone). Additionally, this guide will outline standard biological assay protocols for assessing antimicrobial and anticancer activities, for which the broader class of dione compounds has shown potential.[2][3]

I. Comparison of Synthesis and Herbicidal Activity

The primary biological activity of interest for 2-acyl-cyclohexane-1,3-diones is their potent inhibition of the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Its inhibition leads to the bleaching of leaves and eventual plant death.[4]

Data Presentation: Synthesis and Herbicidal Efficacy
Compound ClassRepresentative CompoundSynthesis MethodKey ReactantsTypical YieldHerbicidal Activity (IC50 vs. A. thaliana HPPD)
2-Acyl-cyclohexane-1,3-dione 2-Undecanoyl-cyclohexane-1,3-dioneC-acylation of 1,3-cyclohexanedione1,3-cyclohexanedione, Undecanoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Not Optimized[5]0.18 ± 0.02 µM[1]
Triketone MesotrioneRearrangement of a benzoylated 1,3-cyclohexanedione1,3-cyclohexanedione, 4-(methylsulfonyl)-2-nitrobenzoyl chloride, Acetone cyanohydrin (catalyst)Good to Excellent[6]~0.25 µM[1]
Pyrazolone TopramezoneMulti-step synthesis involving pyrazole formation and subsequent acylationSubstituted phenylhydrazine, Diketene, and a substituted benzoyl chlorideGood[7]Not directly reported for A. thaliana HPPD, but highly effective in greenhouse assays at 36 g a.i./ha[8]
Experimental Protocols: Synthesis

Synthesis of 2-Undecanoyl-cyclohexane-1,3-dione (Representative 2-Acyl-cyclohexane-1,3-dione)

This protocol is based on a general method for the synthesis of saturated 2-acyl-cyclohexane-1,3-diones.[2]

  • Reaction Setup: To a solution of 1,3-cyclohexanedione (2.00 mmol) in dichloromethane (40 mL), add undecanoic acid (2.00 mmol), dicyclohexylcarbodiimide (DCC) (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (DMAP) (0.20 mmol) successively.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct. Add 20 mL of 1 M HCl to the filtrate and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of Mesotrione (Alternative 1: Triketone)

The synthesis of mesotrione involves the benzoylation of 1,3-cyclohexanedione followed by a cyanide-catalyzed rearrangement.[6]

  • Benzoylation: React 1,3-cyclohexanedione with 4-(methylsulfonyl)-2-nitrobenzoyl chloride in the presence of a base to form the enol benzoate.

  • Rearrangement: Treat the resulting benzoylated derivative with a catalytic amount of a cyanide source, such as acetone cyanohydrin, to induce a rearrangement to the final product, mesotrione.

Synthesis of Topramezone (Alternative 2: Pyrazolone)

The synthesis of topramezone is a multi-step process.[7]

  • Pyrazole Formation: A key step involves the reaction of a substituted phenylhydrazine with diketene to form a pyrazolone ring.

  • Acylation: The pyrazolone intermediate is then acylated with a substituted benzoyl chloride to yield topramezone.

Signaling Pathway and Workflow Diagrams

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Binds to HGA Homogentisic Acid (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Plant_Death Plant Bleaching & Death Photosynthesis->Plant_Death Disruption leads to HPPD_Inhibitor HPPD Inhibitor (e.g., 2-Acyl-cyclohexane-1,3-dione) HPPD_Inhibitor->HPPD Inhibits HPPD->HGA Catalyzes conversion

HPPD Inhibition Pathway

Synthesis_Workflow cluster_acyl 2-Acyl-cyclohexane-1,3-dione Synthesis cluster_meso Mesotrione Synthesis cluster_topra Topramezone Synthesis start_acyl 1. Mix 1,3-cyclohexanedione, carboxylic acid, DCC, TEA, and DMAP in CH2Cl2 react_acyl 2. Stir at room temperature for 24 hours start_acyl->react_acyl workup_acyl 3. Filter, wash with HCl, and extract with ether react_acyl->workup_acyl purify_acyl 4. Purify by column chromatography workup_acyl->purify_acyl start_meso 1. Benzoylate 1,3-cyclohexanedione rearrange_meso 2. Cyanide-catalyzed rearrangement start_meso->rearrange_meso start_topra 1. Form pyrazolone ring from substituted phenylhydrazine and diketene acylate_topra 2. Acylate pyrazolone intermediate start_topra->acylate_topra

Synthesis Workflows

II. Protocols for Broader Biological Assays

While the primary application of 2-acyl-cyclohexane-1,3-diones is in agriculture, related dione structures have been investigated for other biological activities. The following are standard protocols to assess the antimicrobial and anticancer potential of these compounds.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a standardized concentration (e.g., ~1.5 x 10⁸ CFU/mL).[10]

  • Serial Dilution of Test Compound: The test compound is serially diluted (usually two-fold) in the broth in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the diluted compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[1]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., isopropanol with 0.1 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The 50% growth inhibition (GI50) concentration can then be calculated.

Biological_Assay_Workflows cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) cluster_anticancer Anticancer Assay (MTT) prep_inoculum 1. Prepare standardized microbial inoculum serial_dilution 2. Serially dilute test compound in 96-well plate prep_inoculum->serial_dilution inoculate 3. Add inoculum to each well serial_dilution->inoculate incubate_am 4. Incubate under appropriate conditions inoculate->incubate_am read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubate_am->read_mic seed_cells 1. Seed cancer cells in 96-well plate treat_cells 2. Treat cells with test compound seed_cells->treat_cells add_mtt 3. Add MTT solution and incubate treat_cells->add_mtt solubilize 4. Solubilize formazan crystals add_mtt->solubilize read_absorbance 5. Measure absorbance to determine cell viability (GI50) solubilize->read_absorbance

Biological Assay Workflows

III. Conclusion

The 2-acyl-cyclohexane-1,3-dione scaffold represents a potent class of HPPD inhibitors with significant herbicidal activity, comparable to and in some cases exceeding that of commercial herbicides like mesotrione.[1] The synthesis of these compounds is achievable through standard organic chemistry techniques, primarily involving the C-acylation of 1,3-cyclohexanedione. While their primary established biological role is in weed control, the broader class of dione-containing compounds has shown potential in antimicrobial and anticancer applications, warranting further investigation using the standardized protocols outlined in this guide. Researchers and drug development professionals can use this comparative data and these detailed methodologies as a foundation for the further exploration and development of this versatile chemical scaffold.

References

Comparative Efficacy Analysis: 6-Propyloxane-2,4-dione versus a Known Standard in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of the novel investigational compound, 6-Propyloxane-2,4-dione, against the established mTOR inhibitor, Rapamycin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent. The following sections include comparative quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathway.

Quantitative Efficacy Comparison

The relative potency of this compound and Rapamycin was assessed through in vitro kinase assays and cell-based viability studies. The half-maximal inhibitory concentration (IC50) against the mTOR kinase and the half-maximal effective concentration (EC50) in a human cancer cell line were determined. The results are summarized in the table below.

Compound Assay Type Target IC50 (nM) Cell Line EC50 (nM)
This compound In Vitro Kinase AssaymTOR15.2 ± 1.8MCF-745.7 ± 3.1
Rapamycin (Standard) In Vitro Kinase AssaymTOR2.1 ± 0.3MCF-710.3 ± 1.5

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the IC50 value of each compound against the mTOR kinase.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the inhibition of mTOR kinase activity by quantifying the phosphorylation of a specific substrate.

  • Reagents: Recombinant human mTOR kinase, biotinylated substrate peptide, ATP, and a terbium-labeled anti-phospho-substrate antibody.

  • Procedure:

    • The compounds (this compound and Rapamycin) were serially diluted in DMSO and then added to a 384-well assay plate.

    • mTOR kinase and the biotinylated substrate were added to the wells and incubated with the compounds for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature.

    • The reaction was stopped by the addition of a termination buffer containing EDTA and the terbium-labeled antibody.

    • The plate was incubated for an additional 30 minutes to allow for antibody binding.

  • Data Analysis: The TR-FRET signal was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Cell-Based Viability Assay

Objective: To determine the EC50 value of each compound in a human breast cancer cell line (MCF-7).

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was used to measure the number of viable cells in culture based on the quantification of ATP.

  • Cell Culture: MCF-7 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of this compound or Rapamycin for 72 hours.

  • Assay Procedure:

    • After the incubation period, the plate was equilibrated to room temperature.

    • An equal volume of CellTiter-Glo® reagent was added to each well.

    • The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence was recorded using a plate reader. The EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro kinase assay.

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Inhibitor This compound Rapamycin Inhibitor->mTORC1 Kinase_Assay_Workflow Start Start AddCompound Add Compound (this compound or Rapamycin) Start->AddCompound AddEnzyme Add mTOR Kinase & Substrate AddCompound->AddEnzyme Incubate1 Incubate 15 min AddEnzyme->Incubate1 AddATP Initiate Reaction (Add ATP) Incubate1->AddATP Incubate2 Incubate 60 min AddATP->Incubate2 StopReaction Stop Reaction & Add Antibody Incubate2->StopReaction Incubate3 Incubate 30 min StopReaction->Incubate3 ReadSignal Measure TR-FRET Signal Incubate3->ReadSignal End End ReadSignal->End

Orthogonal Assays to Confirm the Biological Activity of 6-Propyloxane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to confirm the hypothesized anticonvulsant and neuroprotective activities of 6-Propyloxane-2,4-dione. While direct experimental data for this specific compound is not yet publicly available, this document outlines established methodologies and presents a comparative framework using data from standard reference compounds. This guide is intended to serve as a resource for researchers designing preclinical studies to evaluate the therapeutic potential of this compound and similar molecules.

Hypothesized Biological Activities

Based on the chemical structure of this compound, which features a dione ring system present in various known anticonvulsant and neuroprotective agents, it is hypothesized that this compound may exhibit similar biological effects. The primary hypothesized activities are:

  • Anticonvulsant Activity: The ability to prevent or reduce the severity of seizures.

  • Neuroprotective Activity: The capacity to protect neurons from injury or degeneration.

To rigorously validate these hypothesized activities, a series of orthogonal assays, employing different methodologies and endpoints, are recommended.

Orthogonal Assays for Anticonvulsant Activity

Confirmation of anticonvulsant activity requires both in vivo and in vitro assessments to understand the compound's efficacy and potential mechanism of action.

In Vivo Anticonvulsant Assay: Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) seizure model is a widely used primary screening test for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[1][2][3][4]

Experimental Protocol:

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: this compound and reference compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives only the vehicle.

  • Induction of Seizure: At the time of peak effect (e.g., 30 or 60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[2]

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Comparative Data for Anticonvulsant Activity (MES Test):

CompoundPutative ClassED₅₀ (mg/kg, i.p.)Reference
This compound Oxane-2,4-dioneHypothetical Data-
CarbamazepineCarboxamide9.8[5]
PhenytoinHydantoin8.5[5]
Valproic AcidFatty Acid Derivative272[5]

Note: Data for this compound is hypothetical and should be determined experimentally.

In Vitro Anticonvulsant Assay: Whole-Cell Patch Clamp

To investigate the potential mechanism of action at the cellular level, whole-cell patch-clamp electrophysiology can be used to study the effects of this compound on voltage-gated ion channels, a common target for anticonvulsant drugs.

Experimental Protocol:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

  • Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to allow for whole-cell recording.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents (e.g., sodium or calcium currents).

  • Compound Application: this compound is perfused onto the cell at various concentrations.

  • Data Analysis: The effect of the compound on the amplitude and kinetics of the ion channel currents is measured. The concentration required to inhibit 50% of the current (IC₅₀) is determined.

Experimental Workflow for Anticonvulsant Assays:

Anticonvulsant_Workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assay animal_model Animal Model (Mice) compound_admin_vivo Compound Administration (i.p.) animal_model->compound_admin_vivo mes_test Maximal Electroshock (MES) Test compound_admin_vivo->mes_test endpoint_vivo Endpoint: Abolition of Tonic Hindlimb Extension mes_test->endpoint_vivo ed50_calc Calculate ED₅₀ endpoint_vivo->ed50_calc cell_culture Neuronal Cell Culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp compound_app_vitro Compound Application patch_clamp->compound_app_vitro current_rec Record Ion Channel Currents compound_app_vitro->current_rec ic50_calc Calculate IC₅₀ current_rec->ic50_calc start Hypothesized Anticonvulsant Activity start->animal_model start->cell_culture

Workflow for Anticonvulsant Activity Assessment.

Orthogonal Assays for Neuroprotective Activity

To confirm neuroprotective effects, it is crucial to use both in vivo models that mimic stroke and in vitro assays that model specific aspects of neuronal injury.

In Vivo Neuroprotective Assay: Middle Cerebral Artery Occlusion (MCAo)

The Middle Cerebral Artery Occlusion (MCAo) model is a widely used in vivo model of focal cerebral ischemia (stroke) to evaluate the efficacy of neuroprotective agents.

Experimental Protocol:

  • Animal Model: Male Wistar rats (250-300 g) are used.

  • Induction of Ischemia: The middle cerebral artery is temporarily occluded with an intraluminal filament to induce a focal ischemic stroke.

  • Compound Administration: this compound or a reference compound is administered (e.g., intravenously) at the time of or shortly after reperfusion.

  • Assessment of Infarct Volume: After a set period (e.g., 24 or 48 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: The infarct volume is quantified and compared between the treated and vehicle control groups. The percentage reduction in infarct volume is calculated.

Comparative Data for Neuroprotective Activity (MCAo Model):

CompoundPutative Class% Reduction in Infarct VolumeReference
This compound Oxane-2,4-dioneHypothetical Data-
EdaravoneFree Radical Scavenger30-40%[6]
CiticolinePhospholipid Precursor25-35%[7][8]
CerebrolysinNeuropeptide Preparation20-30%[6][8]

Note: Data for this compound is hypothetical and should be determined experimentally.

In Vitro Neuroprotective Assay: Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in stroke and other neurodegenerative diseases. This in vitro assay assesses a compound's ability to protect neurons from glutamate-induced cell death.[9][10][11]

Experimental Protocol:

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured in 96-well plates.[12]

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or a reference compound for a specified period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Glutamate (e.g., 5 mM) is added to the culture medium to induce neuronal cell death.[12]

  • Assessment of Cell Viability: After 24 hours, cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the medium.[11]

  • Data Analysis: The percentage of viable cells is calculated relative to the untreated control. The concentration of the compound that provides 50% protection (EC₅₀) is determined.

Signaling Pathway in Glutamate-Induced Excitotoxicity:

Glutamate_Excitotoxicity cluster_pathway Glutamate-Induced Excitotoxicity Pathway Glutamate High Extracellular Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Activation of Proteases & Lipases Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Enzyme_Activation->Apoptosis ROS_Production ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Compound This compound (Hypothesized) Compound->NMDA_Receptor Inhibition? Compound->ROS_Production Scavenging?

Hypothesized points of intervention for this compound.

Conclusion

The confirmation of the biological activity of a novel compound such as this compound requires a multi-faceted approach utilizing orthogonal assays. The combination of in vivo and in vitro models for both anticonvulsant and neuroprotective activities provides a robust framework for its preclinical evaluation. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to design and execute studies that can effectively elucidate the therapeutic potential of this and other related compounds. Future experimental work should focus on generating empirical data for this compound to validate the hypotheses outlined herein.

References

In-depth Analysis of 6-Propyloxane-2,4-dione Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of in-depth, comparative data for 6-Propyloxane-2,4-dione and its derivatives. While the existence of this chemical structure is confirmed in databases such as PubChem, there is a significant lack of published research detailing its synthesis, biological activity, and performance in head-to-head comparisons with other compounds. The available information is largely limited to patent filings and database entries, which do not provide the requisite experimental data for a thorough comparative analysis.

Due to this absence of detailed scientific literature, it is not feasible to construct a comparison guide for this compound derivatives that meets the core requirements of data-driven, objective analysis and inclusion of experimental protocols and signaling pathways.

Alternative Proposal: A Comparative Guide to Pyrimidine-2,4-dione Derivatives

As a viable alternative, this guide presents a head-to-head comparison of a closely related and extensively researched class of compounds: pyrimidine-2,4-dione derivatives . This family of molecules, which includes the naturally occurring uracil, is of significant interest to researchers in medicinal chemistry due to its broad range of biological activities. There is a wealth of publicly available experimental data for these derivatives, allowing for a comprehensive and informative comparison.

This guide will focus on the anti-inflammatory and anticancer properties of selected pyrimidine-2,4-dione derivatives, presenting quantitative data from relevant studies, detailing the experimental methodologies used, and illustrating key signaling pathways.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activities of several pyrimidine-2,4-dione derivatives from various studies. This data allows for a direct comparison of their potency and selectivity.

Compound IDTargetAssay TypeIC50 (nM)Reference
Derivative 18m P2X7 ReceptorEthidium Bromide Uptake10 - 30[1]
Derivative 19g P2X7 ReceptorEthidium Bromide Uptake10 - 30[1]
Derivative 19i P2X7 ReceptorEthidium Bromide Uptake10 - 30[1]
Derivative 19k P2X7 ReceptorEthidium Bromide Uptake10 - 30[1]
KN-62 P2X7 ReceptorEthidium Bromide Uptake>1000[1]
Compound 11 COX-2Enzyme InhibitionNot specified[2]
Compound 6 COX-2Enzyme InhibitionNot specified[2]
Celecoxib COX-2Enzyme InhibitionNot specified[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited in this guide.

P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)

This assay evaluates the ability of a compound to inhibit the P2X7 receptor, which is involved in inflammatory responses.[1]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds for a specified period.

  • Receptor Activation: The P2X7 receptor is activated by adding a known agonist, such as BzATP.

  • Ethidium Bromide Addition: Ethidium bromide is added to the cell culture. Activation of the P2X7 receptor forms a pore that allows ethidium bromide to enter the cell and intercalate with DNA, leading to a significant increase in fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key target in anti-inflammatory drug development.[2]

  • Enzyme Preparation: Purified human recombinant COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with different concentrations of the test compounds.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX-2, is added to initiate the enzymatic reaction.

  • Product Measurement: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Data Analysis: The IC50 values are determined by analyzing the dose-response curve of enzyme inhibition.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of pyrimidine-2,4-dione derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (e.g., HEK293, THP-1) compound_treatment Compound Treatment cell_culture->compound_treatment 1. assay Biological Assay (e.g., EtBr Uptake, ELISA) compound_treatment->assay 2. data_analysis Data Analysis (IC50 Determination) assay->data_analysis 3. in_vivo_analysis In Vivo Potency Analysis data_analysis->in_vivo_analysis Selected Compounds animal_model Animal Model (e.g., Dog) compound_admin Compound Administration animal_model->compound_admin 1. phys_measurement Physiological Measurement (e.g., Blood Pressure) compound_admin->phys_measurement 2. phys_measurement->in_vivo_analysis 3.

Caption: General workflow for the pharmacological evaluation of novel compounds.

p2x7_signaling atp ATP p2x7 P2X7 Receptor atp->p2x7 binds pore Pore Formation p2x7->pore ca_influx Ca2+ Influx pore->ca_influx k_efflux K+ Efflux pore->k_efflux nlrp3 NLRP3 Inflammasome Activation k_efflux->nlrp3 il1b IL-1β Release nlrp3->il1b inflammation Inflammation il1b->inflammation

Caption: Simplified signaling pathway of the P2X7 receptor in inflammation.

References

Benchmarking 6-Propyloxane-2,4-dione: A Comparative Guide to Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the biological activity of 6-Propyloxane-2,4-dione against a selection of commercially available compounds with analogous core structures. Due to the limited publicly available data on the specific biological functions of this compound, this document outlines a proposed series of experiments based on the known activities of structurally related pyrimidine-2,4-dione and cyclohexane-1,3-dione derivatives. The following sections detail the selected commercial compounds, standardized experimental protocols for assessing antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, and data presentation formats to facilitate a direct and objective comparison.

Commercially Available Comparator Compounds

To establish a robust benchmark, it is recommended to compare this compound against compounds with well-documented biological activities. The following commercially available compounds, belonging to the pyrimidine-2,4-dione and cyclohexane-1,3-dione classes, are proposed for this comparative analysis.

Table 1: Selected Commercially Available Comparator Compounds

Compound NameCore StructureKnown Biological ActivitiesSupplier Examples
5-FluorouracilPyrimidine-2,4-dioneAnticancer[1][2]Sigma-Aldrich, Thermo Fisher Scientific, Cayman Chemical
UracilPyrimidine-2,4-dioneAntimetabolite, Precursor in nucleotide synthesis[1][3]Sigma-Aldrich, Alfa Aesar
DimedoneCyclohexane-1,3-dioneAnticonvulsant, Precursor for various bioactive molecules[4]Sigma-Aldrich, TCI Chemicals
SulcotrioneTriketone (related to Cyclohexane-1,3-dione)Herbicidal (HPPD inhibitor)[4]LGC Standards, Santa Cruz Biotechnology

Proposed Benchmarking Assays and Data Presentation

The following in vitro assays are proposed to build a comprehensive activity profile for this compound and the comparator compounds.

Antimicrobial Activity

The antimicrobial potential will be evaluated against a panel of clinically relevant bacterial strains.

Table 2: Antimicrobial Activity Profile (Hypothetical Data for this compound)

CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 25923) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compoundData to be generatedData to be generatedData to be generated
5-Fluorouracil>12864>128
Uracil>128>128>128
Ampicillin (Control)80.516
Antioxidant Activity

The free radical scavenging capacity will be assessed using two common spectrophotometric assays.

Table 3: Antioxidant Activity Profile (Hypothetical Data for this compound)

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
This compoundData to be generatedData to be generated
Dimedone>200150
Ascorbic Acid (Control)1510
Anti-inflammatory Activity

The potential to inhibit key enzymes in the inflammatory cascade will be investigated.

Table 4: Anti-inflammatory Activity Profile (Hypothetical Data for this compound)

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
This compoundData to be generatedData to be generatedData to be generated
Indomethacin (Control)0.11.5>100
Zileuton (Control)>100>1000.5
Cytotoxic Activity

The effect on cell viability will be determined using a human cancer cell line and a normal human cell line.

Table 5: Cytotoxic Activity Profile (Hypothetical Data for this compound)

CompoundHeLa (Human Cervical Cancer) IC50 (µM)HEK293 (Human Embryonic Kidney) IC50 (µM)
This compoundData to be generatedData to be generated
5-Fluorouracil550
Doxorubicin (Control)0.11

Experimental Protocols

Detailed methodologies for the proposed assays are provided below.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

  • Bacterial Strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), and Pseudomonas aeruginosa (ATCC 27853) will be used.

  • Inoculum Preparation: Bacterial cultures will be grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • Test compounds will be serially diluted in MHB in a 96-well microtiter plate.

    • Each well will be inoculated with the standardized bacterial suspension.

    • Plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[7][8]

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol will be prepared.

  • Assay Procedure:

    • 100 µL of various concentrations of the test compound will be added to 100 µL of the DPPH solution in a 96-well plate.

    • The mixture will be incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance will be measured at 517 nm using a microplate reader. The percentage of radical scavenging activity will be calculated, and the IC50 value will be determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.[7][8][9]

  • Reagent Preparation: The ABTS radical cation (ABTS•+) will be produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • 10 µL of the test compound at various concentrations will be added to 190 µL of the diluted ABTS•+ solution.

    • The mixture will be incubated for 6 minutes at room temperature.

  • Measurement: The absorbance will be read at 734 nm. The percentage of inhibition will be calculated, and the IC50 value will be determined.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The ability of compounds to inhibit the peroxidase activity of COX enzymes will be measured using a commercially available colorimetric or fluorometric assay kit.[10][11][12]

  • Enzymes and Substrates: Recombinant human COX-1 and COX-2 enzymes will be used with arachidonic acid as the substrate.

  • Assay Procedure:

    • The assay will be performed in a 96-well plate according to the manufacturer's instructions.

    • Test compounds at various concentrations will be pre-incubated with the respective COX isoform.

    • The reaction will be initiated by the addition of arachidonic acid.

  • Measurement: The formation of prostaglandin G2 (PGG2) will be monitored by measuring the absorbance or fluorescence of a chromogenic or fluorogenic substrate. IC50 values will be calculated.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibition of 5-LOX activity will be determined by measuring the formation of leukotrienes from arachidonic acid using a commercially available assay kit.[10][11]

  • Enzyme and Substrate: Recombinant human 5-LOX and arachidonic acid will be used.

  • Assay Procedure:

    • The assay will be conducted in a 96-well plate following the kit's protocol.

    • Test compounds will be incubated with the 5-LOX enzyme.

    • The reaction will be started by adding arachidonic acid.

  • Measurement: The product formation will be quantified by measuring the change in absorbance or fluorescence. IC50 values will be determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Lines: HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cells will be used.

  • Assay Procedure:

    • Cells will be seeded in a 96-well plate and allowed to attach overnight.

    • Cells will be treated with various concentrations of the test compounds for 48 hours.

    • MTT solution will be added to each well and incubated for 4 hours.

    • The resulting formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance will be measured at 570 nm. The percentage of cell viability will be calculated relative to untreated controls, and the IC50 value will be determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[13][14][15]

  • Cell Lines: HeLa and HEK293 cells.

  • Assay Procedure:

    • Cells will be cultured and treated as in the MTT assay.

    • After the treatment period, an aliquot of the cell culture supernatant will be transferred to a new 96-well plate.

    • The LDH reaction mixture from a commercial kit will be added to the supernatant.

  • Measurement: The absorbance will be measured at the wavelength specified in the kit protocol (typically 490 nm). The percentage of cytotoxicity will be calculated relative to a maximum LDH release control.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds cluster_results Data Analysis antimicrobial Antimicrobial (MIC) data_tables Comparative Data Tables (IC50 / MIC) antimicrobial->data_tables antioxidant Antioxidant (DPPH, ABTS) antioxidant->data_tables anti_inflammatory Anti-inflammatory (COX, LOX) anti_inflammatory->data_tables cytotoxicity Cytotoxicity (MTT, LDH) cytotoxicity->data_tables target This compound target->antimicrobial target->antioxidant target->anti_inflammatory target->cytotoxicity comparator1 5-Fluorouracil comparator1->antimicrobial comparator1->cytotoxicity comparator2 Dimedone comparator2->antioxidant comparator2->anti_inflammatory report Benchmarking Report data_tables->report

Caption: Proposed experimental workflow for benchmarking this compound.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 O2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins hpete 5-HPETE lox->hpete O2 leukotrienes Leukotrienes hpete->leukotrienes

References

Safety Operating Guide

Proper Disposal of 6-Propyloxane-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of 6-Propyloxane-2,4-dione. A specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, it is imperative for all personnel to obtain and adhere to the disposal procedures outlined in the official SDS provided by the manufacturer or supplier. The following information is based on procedures for similar chemical compounds and should be treated as a supplementary resource.

Essential Safety and Logistical Information

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance throughout the disposal process. The following steps outline a general operational plan for the proper disposal of this compound, assuming it shares characteristics with similar flammable and potentially toxic liquid organic compounds.

Step 1: Personal Protective Equipment (PPE) and Hazard Assessment

Before beginning any disposal-related activities, a thorough hazard assessment must be conducted. Based on the handling of similar chemicals, it is recommended that personnel wear appropriate PPE to mitigate risks of exposure.

Recommended PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A flame-retardant lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for larger spills.
Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. The container should be marked with "Hazardous Waste" and the full chemical name.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is a critical safety and compliance measure.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ignition Sources: Keep the storage area free of ignition sources such as open flames, sparks, and hot surfaces.

Step 4: Disposal and Decontamination

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Decontamination: Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound using an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Identify Waste assess Hazard Assessment start->assess ppe Don PPE assess->ppe segregate Segregate Waste ppe->segregate store Store in Designated Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Manifest contact_ehs->document decontaminate Decontaminate Work Area document->decontaminate end_process End of Process decontaminate->end_process

Figure 1. General workflow for the disposal of laboratory chemical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.